molecular formula C15H16N2 B1609400 2-[4-(Dimethylamino)styryl]pyridine CAS No. 726-37-4

2-[4-(Dimethylamino)styryl]pyridine

Número de catálogo: B1609400
Número CAS: 726-37-4
Peso molecular: 224.3 g/mol
Clave InChI: BKJUFUDGHOBEFF-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-[4-(Dimethylamino)styryl]pyridine is a useful research compound. Its molecular formula is C15H16N2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(Dimethylamino)styryl]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269897. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(Dimethylamino)styryl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Dimethylamino)styryl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

726-37-4

Fórmula molecular

C15H16N2

Peso molecular

224.3 g/mol

Nombre IUPAC

N,N-dimethyl-4-[(E)-2-pyridin-2-ylethenyl]aniline

InChI

InChI=1S/C15H16N2/c1-17(2)15-10-7-13(8-11-15)6-9-14-5-3-4-12-16-14/h3-12H,1-2H3/b9-6+

Clave InChI

BKJUFUDGHOBEFF-RMKNXTFCSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=N2

SMILES isomérico

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=N2

SMILES canónico

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=N2

Otros números CAS

726-37-4

Pictogramas

Irritant

Origen del producto

United States
Foundational & Exploratory

2-[4-(Dimethylamino)styryl]pyridine (2-DASP): Synthesis, Characterization, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(Dimethylamino)styryl]pyridine (commonly referred to as 2-DASP, CAS 726-37-4) is a prominent hemicyanine dye and yellow crystalline solid characterized by its strong absorption and emission properties[1]. Structurally, the molecule consists of an electron-donating dimethylamino group conjugated via a styryl bridge to an electron-accepting pyridine ring. This donor-π-acceptor (D-π-A) architecture facilitates a strong Intramolecular Charge Transfer (ICT). Because of this highly polarizable π-electron system, 2-DASP is highly valuable for fluorescence imaging[1] and cutting-edge nonlinear optics (NLO), including low-threshold parametric oscillation in microcavities[2].

Mechanistic Synthesis & Causality

The synthesis of 2-DASP relies on a Knoevenagel-type condensation between 2-methylpyridine (2-picoline) and 4-(dimethylamino)benzaldehyde.

Causality of Experimental Choices: Instead of relying on a standard base catalyst, acetic anhydride is frequently employed as both the solvent and the activating agent. The causality behind this choice is rooted in electrophilic activation. Acetic anhydride transiently acetylates the pyridine nitrogen. This quaternization drastically increases the electron-withdrawing nature of the pyridine ring, thereby lowering the pKa of the 2-methyl protons. Spontaneous deprotonation yields a highly reactive enamine/enolate equivalent that nucleophilically attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. The subsequent aldol-type intermediate undergoes rapid, thermodynamically driven dehydration (via an E1cB mechanism) to form the highly conjugated trans-styryl double bond.

Synthesis A 2-Methylpyridine (Active Methyl Group) D Enamine/Enolate Equivalent (Nucleophile) A->D Activation B 4-(Dimethylamino)benzaldehyde (Electrophilic Carbonyl) E Aldol-Type Addition (Intermediate) B->E Electrophilic Attack C Catalyst: Acetic Anhydride (Promotes Enolization) C->D Acylation/Deprotonation D->E Nucleophilic Addition F Dehydration (-H2O) (Thermodynamic Sink) E->F Heat (Reflux) G 2-[4-(Dimethylamino)styryl]pyridine (Trans-Isomer, High Yield) F->G E1cB Elimination

Fig 1: Mechanistic workflow of the Knoevenagel condensation yielding trans-2-DASP.

Detailed Experimental Protocol: Synthesis of 2-DASP

This self-validating protocol ensures the high purity of the trans-isomer, which is critical since the cis-isomer lacks the requisite linear polarizability for NLO applications.

Reagents:

  • 2-Methylpyridine (99%): 10.0 mmol (0.93 g)

  • 4-(Dimethylamino)benzaldehyde (99%): 10.0 mmol (1.49 g)

  • Acetic anhydride: 5.0 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 mmol of 2-methylpyridine and 10.0 mmol of 4-(dimethylamino)benzaldehyde.

  • Activation: Add 5.0 mL of acetic anhydride to the mixture. Purge the system with inert nitrogen gas for 5 minutes to prevent oxidative side reactions at high temperatures.

  • Condensation: Heat the mixture to reflux (approx. 130 °C) under continuous stirring for 24 hours. The solution will transition to a deep red/orange color, indicating the formation of the extended hemicyanine conjugated system.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice to hydrolyze the unreacted acetic anhydride. Neutralize the acidic solution by the dropwise addition of 10% aqueous NaOH until the pH reaches 7.5–8.0. This step precipitates the crude organic product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 × 20 mL). Combine the organic layers.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from absolute ethanol. Filter the resulting yellow crystalline solid[1] and dry in a vacuum oven at 50 °C overnight. (Expected yield: 65-75%).

Physicochemical Characterization

Accurate characterization is required to verify the molecular geometry and electronic properties.

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic feature is the pair of doublets corresponding to the vinylic protons of the styryl bridge. These appear around δ 7.00–7.50 ppm with a coupling constant (J) of ~16.0 Hz, unequivocally confirming the trans ( E ) configuration.

  • Melting Point: 135–138 °C (dec.)[1].

Photophysical Properties & Solvatochromism: Due to the ICT from the dimethylamino donor to the pyridine acceptor, 2-DASP exhibits massive positive solvatochromism. As solvent polarity increases, the highly polar excited state is stabilized to a greater degree than the ground state, leading to a pronounced red-shift in emission.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)
Toluene2.38392465~4000
Chloroform4.81405525~5600
Ethanol24.5425575~6100
Water80.1440615~6400
(Note: Values are representative of 2-DASP solvatochromic behavior across dielectric gradients).

Advanced Applications: Nonlinear Optics (NLO)

Beyond standard fluorescence labeling[1], 2-DASP has emerged as a critical material in integrated photonics. The molecule possesses an exceptionally high third-order nonlinear coefficient (Kerr coefficient) driven by its easily polarizable π-electron cloud.

Recent advancements have utilized 2-DASP molecules covalently bound to silica surfaces to form an ultrathin, oriented monomolecular layer (approximately 1.8 nm in length)[2]. In these organically modified microcavities, the DASP monolayer exhibits a massive nonlinear refractive index of n2​(DASP)=2.54×10−17 m2/W [2]. By integrating this highly nonlinear small molecule with ultrahigh-Q silica microcavities, researchers achieved high-efficiency parametric oscillation in the near-IR, generating primary frequency combs with an ultra-low threshold of 0.88 mW[2]. This hybrid organic-inorganic approach improves optical parametric oscillation generation by three orders of magnitude compared to nonfunctionalized bare silica devices[2].

ICT_Mechanism D Donor: -N(CH3)2 (Electron Rich) Pi π-Bridge: Styryl (Conjugation Path) D->Pi ICT Intramolecular Charge Transfer (Dipole Moment Shift) D->ICT A Acceptor: Pyridine (Electron Deficient) Pi->A A->ICT Ex Optical Excitation (Vis/NIR) Ex->ICT Triggers ICT State NLO Nonlinear Optics (NLO) (Kerr Effect in Microcavities) ICT->NLO High χ(3) Susceptibility Fluor Solvatochromic Fluorescence (Bio-imaging) ICT->Fluor Radiative Relaxation

Fig 2: Intramolecular Charge Transfer (ICT) pathway driving NLO and fluorescence applications.

Sources

Unlocking Cellular Diagnostics: A Technical Guide to 2-[4-(Dimethylamino)styryl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of molecular diagnostics and cellular imaging, 2-[4-(Dimethylamino)styryl]pyridine (often abbreviated as 2-DMASP) stands out as a highly versatile, environmentally sensitive fluorescent probe. As a push-pull hemicyanine dye, its photophysical behavior is exquisitely tuned by its microenvironment. This whitepaper provides an in-depth mechanistic analysis of 2-DMASP, detailing its photophysical causality, biological applications, and self-validating experimental protocols designed for rigorous scientific inquiry.

Molecular Architecture & Photophysical Causality

The diagnostic power of 2-[4-(Dimethylamino)styryl]pyridine (CAS: 726-37-4) stems from its highly conjugated "push-pull" architecture. The molecule features an electron-donating N,N-dimethylamino group and an electron-accepting pyridine ring, bridged by a π-conjugated styryl double bond .

The ICT vs. TICT Competition

The core mechanism dictating the probe's utility is the competition between two excited states: the Intramolecular Charge Transfer (ICT) state and the Twisted Intramolecular Charge Transfer (TICT) state .

  • In Fluid Environments (e.g., Aqueous Buffers): Upon photon absorption, the molecule enters the ICT state. However, the lack of steric hindrance allows rapid rotation around the styryl double bond. This rotation transitions the molecule into the TICT state, which decays non-radiatively by dissipating energy as heat. Consequently, the probe exhibits near-zero fluorescence in water.

  • In Restricted Environments (e.g., DNA grooves, Lipid Membranes): When the probe intercalates into biomolecules or enters a highly viscous environment, the physical rotation of the styryl bond is sterically blocked. The TICT state is suppressed, forcing the molecule to relax radiatively from the ICT state, yielding a massive (often >100-fold) enhancement in fluorescence.

Proton-Coupled Electron Transfer (PCET)

The pyridine nitrogen acts as a photobase. In biological pH or upon specific subcellular localization, protonation of this nitrogen forms a pyridinium cation. This dramatically increases the electron-accepting strength of the ring, causing a bathochromic (red) shift in emission and driving electrostatic interactions with polyanionic targets (like DNA) or energized mitochondrial matrices .

Photophysics GS Ground State (S0) LE Locally Excited (LE) GS->LE Photon (hv) ICT Intramolecular Charge Transfer (ICT) LE->ICT Solvent Relaxation TICT Twisted Intramolecular Charge Transfer (TICT) ICT->TICT Bond Rotation (Low Viscosity) Fluor Strong Fluorescence (Restricted Env.) ICT->Fluor Radiative Pathway (Steric Hindrance) TICT->GS Relaxation NonRad Non-Radiative Decay (Fluid Env.) TICT->NonRad Heat Dissipation Fluor->GS Emission

Figure 1: Photophysical pathways of 2-DMASP showing ICT vs. TICT state competition.

Diagnostic Applications & Mechanistic Insights

Mitochondrial Membrane Potential (ΔΨm) Mapping

Mitochondria maintain a highly negative internal transmembrane potential (-150 to -180 mV). When 2-DMASP is protonated intracellularly, it becomes a lipophilic cation. Driven by the Nernst equation, these cations electrophoretically accumulate inside the mitochondrial matrix. The viscous, lipid-rich environment of the inner mitochondrial membrane restricts the probe's TICT state, resulting in bright fluorescence that acts as a direct, real-time readout of mitochondrial respiration and health.

Host-Guest Chemistry for Monitorable Drug Delivery

Recent advancements utilize structural analogues of DMASP as responsive reporters in Metal-Organic Frameworks (MOFs). For instance, when encapsulated within the nanocavities of UiO-66, the confinement effect heavily restricts molecular rotation, shifting the excitation/emission profile. As the MOF degrades and releases its payload, the probe is released into the fluid environment, resulting in a monitorable fluorescence color transformation that tracks drug release kinetics in real-time .

Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental protocols must not merely generate signal, but actively prove the source of that signal. The following methodologies incorporate built-in causality checks.

Protocol 1: Live-Cell Mitochondrial ΔΨm Imaging

Objective: Visualize mitochondrial health while ruling out non-specific lipid binding.

  • Cell Preparation: Seed HeLa or MCF-7 cells in glass-bottom confocal dishes and culture until 70% confluent.

  • Probe Incubation: Dilute 2-DMASP stock (in DMSO) into culture media to a final concentration of 2 µM. Incubate cells for 30 minutes at 37°C.

  • Washing: Wash cells gently 3x with warm PBS to remove unbound probe, replacing with phenol red-free imaging buffer.

  • Self-Validating Control (The FCCP Challenge): In a parallel control dish, treat cells with 10 µM FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) for 15 minutes prior to imaging.

    • Causality Note: FCCP is a protonophore that uncouples oxidative phosphorylation, collapsing ΔΨm. If the probe's fluorescence is truly potential-dependent, the FCCP-treated cells will show a rapid efflux of the probe and a complete loss of punctate mitochondrial fluorescence. If fluorescence remains, the signal is an artifact of non-specific lipophilic binding.

Workflow cluster_conditions Mitochondrial State Cell Live Cell Incubation (2-DMASP Probe) Protonation Intracellular Protonation (Forms Lipophilic Cation) Cell->Protonation Healthy Healthy Mitochondria (High ΔΨm) Protonation->Healthy Active Respiration Depolarized Depolarized Mitochondria (+ FCCP Control) Protonation->Depolarized Stress/Apoptosis Accumulation Nernstian Accumulation (Bright Punctate Signal) Healthy->Accumulation Efflux Probe Efflux (Diffuse/Weak Signal) Depolarized->Efflux

Figure 2: Self-validating workflow for mitochondrial membrane potential (ΔΨm) mapping.

Protocol 2: Fluorimetric Titration for DNA Binding

Objective: Quantify DNA binding affinity while distinguishing between surface electrostatic binding and true intercalation.

  • Baseline Measurement: Prepare a 10 µM solution of 2-DMASP in 10 mM Tris-HCl buffer (pH 7.4). Record the baseline emission spectrum (λex ≈ 420 nm).

  • Titration: Successively add aliquots of calf thymus DNA (ct-DNA) from 0 to 100 µM. Record the emission after each addition. A successful binding event will yield a strong fluorescence enhancement and a slight blue shift due to the hydrophobic shielding of the intercalation site.

  • Self-Validating Control (The Salt Challenge): Add 150 mM NaCl to the final saturated mixture.

    • Causality Note: High ionic strength screens electrostatic interactions. If the probe is merely bound to the phosphate backbone electrostatically, the NaCl will displace it, quenching the fluorescence. If the fluorescence persists, it validates that the probe is deeply intercalated or groove-bound, protected from the bulk solvent.

Quantitative Photophysical Data

The table below summarizes the environmental sensitivity of the DMASP core structure, demonstrating how restricted microenvironments dictate its optical output.

MicroenvironmentAbsorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)Primary Decay Pathway
Aqueous Buffer (pH 7.4) ~420 nm~530 nm< 0.01TICT (Non-radiative)
High Viscosity (Glycerol) ~430 nm~560 nm0.15ICT (Radiative)
Bound to ct-DNA ~440 nm~580 nm0.25ICT (Steric Hindrance)
MOF Encapsulated (UiO-66) 381 nm478 nm0.30ICT (Confinement Effect)

References

  • National Center for Biotechnology Information (NCBI). "2-(4-(Dimethylamino)styryl)pyridine | C15H16N2 | CID 5376425". PubChem.[Link]

  • Mathew, R., et al. "Excited-State Dynamics in 4-[4'(Dimethylamino)styryl]pyridine, a Photobase: Role of Photoinitiated Proton-Coupled Electron Transfer". Journal of Physical Chemistry A, 2023.[Link]

  • Gao, F., et al. "Fluorescence color transformation of trans-4-[4-(N,N′-dimethylamino)styryl]pyridine-loaded UiO-66 for monitorable drug release". Journal of Photochemistry and Photobiology A: Chemistry, 2023.[Link]

Solvation Thermodynamics and Photophysical Profiling of 2-[4-(Dimethylamino)styryl]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(Dimethylamino)styryl]pyridine (CAS 726-37-4), frequently referred to as 2-DASP, is a highly conjugated, neutral hemicyanine dye widely utilized as a fluorescent probe and a precursor for nonlinear optical (NLO) materials. For researchers and drug development professionals, understanding the solubility and solvatochromic behavior of this compound is critical. Because it functions as a prototypical Donor-π-Acceptor (D-π-A) system, its molecular dipole moment fluctuates drastically depending on its microenvironment. This guide provides an in-depth analysis of the causality behind its solvent-dependent solubility, empirical photophysical data, and a self-validating experimental protocol for thermodynamic solubility determination.

Mechanistic Causality: The D-π-A Architecture and Solvation

To understand the solubility profile of 2-[4-(Dimethylamino)styryl]pyridine, one must first analyze its molecular architecture. The molecule consists of an electron-donating dimethylamino group ( −N(CH3​)2​ ) and an electron-accepting pyridine ring, bridged by a π -conjugated styryl system.

Intramolecular Charge Transfer (ICT) and Dipole-Dipole Interactions

In the ground state, the molecule is relatively non-polar. However, upon interaction with polar solvents, the molecule undergoes Intramolecular Charge Transfer (ICT). The solvent's dielectric field stabilizes the charge-separated state, increasing the molecule's effective dipole moment.

  • Causality of High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) possess high dielectric constants and strong dipole moments. These solvents thermodynamically stabilize the polarized D-π-A structure via dipole-dipole interactions, overcoming the crystal lattice energy of the solid dye (Melting Point ~135-138 °C) and resulting in high solubility .

  • Causality of Positive Solvatochromism: As solvent polarity increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. This causes a pronounced bathochromic (red) shift in both absorption and emission spectra .

pH-Dependent Aqueous Solubility

In neutral aqueous media (pH 7.4), the highly lipophilic styryl backbone dominates, rendering the compound nearly insoluble. However, the pyridine nitrogen acts as a weak base. When the pH is lowered below its pKa​ (typically ~5.5), the nitrogen protonates to form a pyridinium cation. This ion-dipole interaction with water drastically increases its aqueous solubility, a crucial factor for formulating biological assays.

ICT_Mechanism D Donor Group [-N(CH3)2] Pi π-Conjugated Styryl Bridge D->Pi Electron Density A Acceptor Group [Pyridine Ring] Pi->A Charge Transfer (ICT) Solvent Polar Solvent Microenvironment Solvent->D Solvation Shell Solvent->A Hydrogen Bonding & Dipole Stabilization

Intramolecular Charge Transfer (ICT) and solvent stabilization mechanism.

Quantitative Solubility and Photophysical Data

The table below synthesizes the relative thermodynamic solubility and corresponding solvatochromic shifts of 2-[4-(Dimethylamino)styryl]pyridine across various solvent classifications. Note: Exact solubility limits vary by temperature and polymorphic purity; values below represent standard ambient conditions (25°C).

Solvent CategoryRepresentative SolventDielectric Constant ( ε )Relative Solubility (25°C)Absorption λmax​ (nm)Emission λmax​ (nm)
Non-polar Hexane1.89Low (< 1 mg/mL)~ 380~ 450
Polar Aprotic Dichloromethane (DCM)8.93High (> 20 mg/mL)~ 400~ 510
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (> 50 mg/mL)~ 415~ 550
Polar Protic Ethanol24.5Moderate (~ 5-10 mg/mL)~ 410~ 530
Aqueous (Neutral) Water (pH 7.4)80.1Very Low (< 0.1 mg/mL)~ 400~ 540
Aqueous (Acidic) 0.1 M HCl (pH 1.0)~ 80.0High (Protonated Cation)~ 450~ 580

Advanced Experimental Methodology: Thermodynamic Solubility Determination

To ensure data integrity during drug development or probe formulation, kinetic solubility (often skewed by supersaturation) must be avoided. The following Shake-Flask Method is a self-validating protocol designed to measure true thermodynamic solubility.

Reagents and Equipment
  • 2-[4-(Dimethylamino)styryl]pyridine (Purity >98% via HPLC).

  • Target solvents (HPLC grade).

  • Thermostatic shaking incubator (calibrated to 25.0 ± 0.1 °C).

  • 0.22 µm PTFE syringe filters.

  • UV-Vis Spectrophotometer or HPLC-DAD.

Step-by-Step Protocol
  • Saturated Solution Preparation: Add an excess amount of the solid dye (e.g., 50 mg) into 1 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass is required to prevent photo-isomerization of the trans-styryl double bond to the cis-isomer, which possesses different solubility properties.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker at 25.0 °C and 200 rpm.

  • Kinetic Self-Validation Check: Extract 10 µL aliquots at 24, 48, and 72 hours. Equilibrium is officially validated only when the concentration variance between consecutive time points is <2% .

  • Phase Separation: Centrifuge the equilibrated suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly chosen over Nylon or PES because its extreme hydrophobicity prevents the lipophilic dye from adsorbing onto the filter membrane, which would artificially lower the measured concentration.

  • Solid-State Self-Validation Check: Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This proves that the solvent did not induce a polymorphic transformation or form a solvate crystal, ensuring the solubility measured corresponds to the original polymorph.

  • Quantification: Dilute the filtered supernatant with the respective solvent until the absorbance falls within the linear range of the Beer-Lambert law (OD 0.1 – 0.8). Quantify the concentration against a pre-established calibration curve using UV-Vis spectroscopy at the solvent-specific λmax​ .

Solubility_Workflow Step1 1. Solid Addition Excess 2-DASP in Solvent Step2 2. Isothermal Equilibration Shake-flask at 25°C (48h) Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 QC2 Kinetic Validation ΔC < 2% across 24h, 48h, 72h Step2->QC2 Ensure equilibrium Step4 4. Analytical Dilution Scale to Linear Absorbance Range Step3->Step4 QC Self-Validation Check PXRD on Residual Solid Step3->QC Confirm no polymorph shift Step5 5. Quantification UV-Vis / HPLC Analysis Step4->Step5

Self-validating thermodynamic solubility workflow via shake-flask method.

References

  • National Center for Biotechnology Information (PubChem). "2-(4-(Dimethylamino)styryl)pyridine; CID 5376425." PubChem Database. Available at:[Link]

  • Markovic, J. M., et al. "Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133 (2014): 432-441. Available at:[Link]

Methodological & Application

using 2-[4-(Dimethylamino)styryl]pyridine for mitochondrial staining

Application Note: Dynamic Mitochondrial Membrane Potential ( ΔΨm​ ) Monitoring Using 2-[4-(Dimethylamino)styryl]pyridine Derivatives

Executive Summary & Biophysical Causality

The core pharmacophore 2-[4-(Dimethylamino)styryl]pyridine (CAS 726-37-4)[1][2] serves as the structural foundation for a class of highly sensitive, potentiometric fluorescent probes. When quaternized into alkylated pyridinium salts—most notably DASPMI (1-methyl derivative) and DASPEI (N-ethyl derivative)—these molecules function as lipophilic cations capable of vital mitochondrial staining[3][4].

Unlike potential-independent dyes that covalently bind to matrix proteins or lipids, the uptake of DASPMI/DASPEI is strictly driven by the mitochondrial membrane potential ( ΔΨm​ ), following Nernstian distribution dynamics[5].

The Causality of Fluorescence Activation: The mechanism of these probes relies on their unique photophysics. In aqueous, low-viscosity environments like the cytosol or extracellular space, the dye undergoes rapid non-radiative decay via a Twisted Intramolecular Charge Transfer (TICT) state, resulting in negligible fluorescence[5][6]. However, upon electrophoretic accumulation into the highly viscous, non-polar microenvironment of the inner mitochondrial membrane, the torsional dynamics of the molecule are physically restricted. This suppression of the TICT state forces the molecule to relax via radiative decay, yielding a massive increase in fluorescence quantum yield and lifetime[5][6]. Because this accumulation is entirely dependent on the electrical gradient (-150 to -180 mV), the fluorescence intensity becomes a direct, dynamic, and reversible readout of mitochondrial energization[7][8].

Comparative Probe Analytics

To ensure experimental rigor, researchers must select the correct probe based on the required response dynamics and fixation needs. The table below summarizes the quantitative and operational data for leading mitochondrial probes.

ProbeTarget MechanismExcitation / EmissionResponse DynamicsFixable?
DASPMI ΔΨm​ (Nernstian Uptake)~470 nm / ~570 nm[7]Fast, dynamic, reversibleNo
DASPEI ΔΨm​ (Nernstian Uptake)550 nm / 573 nm[4]Fast, dynamic, reversibleNo
Rhodamine 123 ΔΨm​ (Nernstian Uptake)505 nm / 534 nm[9]Very rapid (minutes)[9]No
JC-1 ΔΨm​ (Concentration Aggregation)514 nm / 529 nm & 590 nmSlow equilibrationNo
Nonyl Acridine Orange Lipid Binding (Cardiolipin)495 nm / 519 nm[9]Static (Potential-independent)[9]Yes

Mechanistic Pathway Visualization

GExtExtracellular Space[DASPMI] ≈ 0.5 µMCytCytosolLow Quantum Yield (TICT Active)Ext->Cyt Passive Diffusion(Lipophilic Cation)MitMitochondrial Inner MembraneNernstian Accumulation (ΔΨm)Cyt->Mit Electrophoretic Drive(-150 to -180 mV)FluoHigh Fluorescence Emission(λem ≈ 570 nm)Mit->Fluo Restricted Torsional Dynamics(TICT Suppressed)DepolDepolarization (FCCP/CCCP)Loss of ΔΨmMit->Depol Uncoupler AdditionDepol->Cyt Dye Efflux(Signal Quenching)

Mechanistic workflow of DASPMI uptake and fluorescence activation driven by membrane potential.

Self-Validating Protocol for Live-Cell ΔΨm​ Monitoring

A robust protocol must be self-validating. Because lipophilic dyes can occasionally exhibit off-target accumulation in lipid droplets, this protocol mandates an uncoupler control step (FCCP) to definitively prove that the observed fluorescence is a function of the proton motive force, not static lipid binding[7].

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve DASPMI or DASPEI in anhydrous DMSO to create a 1 mM to 5 mM stock solution.

    • Causality: DMSO ensures complete solubilization of the lipophilic dye. Store at -20°C, protected from light, to prevent photo-oxidation[4].

  • Working Solution: Dilute the stock to a final concentration of 0.5 µM (500 nM) in serum-free cell culture medium or PBS[4].

    • Causality: Dye concentrations exceeding 6×10−7 M (or 6 nmol/mg protein) can inhibit state 3 mitochondrial respiration[5][8]. Furthermore, serum proteins (like BSA) will sequester the lipophilic dye, drastically reducing the effective concentration and increasing background noise.

Phase 2: Cell Staining
  • Preparation: Wash adherent cells twice with warm PBS to remove residual serum esterases and proteins[4].

  • Incubation: Apply the 0.5 µM working solution to the cells. Incubate at 37°C in the dark for 15 to 30 minutes .

    • Causality: Unlike Rhodamine 123, which equilibrates in just a few minutes, styrylpyridinium dyes require a longer incubation period to achieve steady-state Nernstian distribution across the plasma and mitochondrial membranes[9].

  • Washing: Remove the staining solution and gently wash the cells twice with warm PBS. Replace with a clear, serum-free imaging buffer (e.g., Tyrode's solution or HBSS).

Phase 3: Imaging & Self-Validation (The FCCP Challenge)
  • Baseline Acquisition: Image the cells using standard fluorescence microscopy. For DASPMI, use an excitation filter around 470 nm and an emission filter at 560-570 nm[7]. Mitochondria will appear as bright, punctate, or filamentous structures against a dark cytosolic background.

  • In-Situ Validation (Depolarization): While actively imaging, spike the imaging chamber with 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP.

  • Observation: Within seconds to minutes, the mitochondrial fluorescence should rapidly dissipate into the cytosol.

    • Causality: FCCP is a protonophore that uncouples oxidative phosphorylation, collapsing the ΔΨm​ . The loss of the electrical gradient forces the dye to efflux back into the cytosol, where the TICT state reactivates and quenches the fluorescence[5][7]. If the signal does not vanish, the dye has non-specifically bound to cellular lipids, invalidating the ΔΨm​ measurement.

Expert Troubleshooting & Methodological Insights

  • Signal Oscillation: When imaging at high temporal resolution, single mitochondria may exhibit natural oscillations in fluorescence. This is not an artifact; it represents physiological fluctuations in the energy load and local electric field of the organelle[7].

  • Cyanide Resistance In Vivo: Be aware that while cyanide rapidly depolarizes isolated mitochondrial suspensions, living cells with optimal nutritional conditions can often maintain ΔΨm​ (and thus DASPMI fluorescence) via glycolytic ATP reversal through the F1​F0​ -ATPase[7][8]. Use uncouplers (FCCP) rather than respiratory chain inhibitors (Cyanide/Antimycin) for your validation controls.

  • Fixation Incompatibility: Do not attempt to fix cells stained with DASPMI or DASPEI. The loss of membrane integrity and potential during formaldehyde fixation will result in complete dye efflux[3]. If fixation is required, utilize a covalently binding probe like MitoView Fix 640.

References

  • How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells Biophysical Journal / PMC URL:[Link]

  • Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO PubMed / NIH URL:[Link]

  • Dimethylaminostyrylmethylpyridiniumiodine (DASPMI) as a fluorescent probe for mitochondria in situ PubMed / NIH URL: [Link]

  • 2-(4-(Dimethylamino)styryl)pyridine | C15H16N2 | CID 5376425 PubChem URL:[Link]

2-[4-(Dimethylamino)styryl]pyridine as a probe for mitochondrial membrane potential.

Application Note: 2-[4-(Dimethylamino)styryl]pyridine as a Potentiometric Probe for Mitochondrial Membrane Potential ( ΔΨm​ )

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

Mitochondrial membrane potential ( ΔΨm​ ) is a critical biomarker of mitochondrial health, cellular metabolism, and early-stage apoptosis. 2-[4-(Dimethylamino)styryl]pyridine , a push-pull chromophore, and its quaternized derivative (DASPMI), serve as highly sensitive, lipophilic cationic fluorescent probes for monitoring ΔΨm​ in living cells. This application note provides an in-depth mechanistic overview, comparative data, and a self-validating experimental protocol designed to ensure high-fidelity data acquisition in drug screening and cell biology workflows.

Mechanistic Principles: The Causality of Probe Function

To utilize 2-[4-(Dimethylamino)styryl]pyridine effectively, one must understand the biophysical causality governing its localization and fluorescence. The probe operates through three distinct mechanistic phases:

A. Delocalization and Nernstian Accumulation

The molecule consists of a dimethylamino group (electron donor) and a pyridine ring (electron acceptor) linked by a styryl bridge. At physiological pH, the pyridine nitrogen can be protonated (or utilized in its pre-alkylated methiodide form, DASPMI), transforming the molecule into a lipophilic cation. The positive charge is highly delocalized across the π -electron system, lowering the activation energy required to cross lipid bilayers.

Driven by the highly negative mitochondrial membrane potential (-150 to -180 mV), the cationic probe accumulates in the mitochondrial matrix according to the Nernst equation. This results in a matrix concentration up to 1,000 times higher than in the cytosol ().

B. Twisted Intramolecular Charge Transfer (TICT)

Once inside the dense, protein-rich, and highly viscous environment of the mitochondrial inner membrane, the torsional dynamics of the probe are severely restricted. In aqueous or non-viscous environments, the molecule undergoes non-radiative decay via a Twisted Intramolecular Charge Transfer (TICT) state, resulting in low fluorescence. However, the restricted rotation within energized mitochondria forces the molecule to relax via radiative decay, yielding a massive increase in fluorescence quantum yield ().

C. Depolarization and Signal Quenching

If the mitochondrial membrane depolarizes (e.g., during apoptosis or via uncoupling agents), the ΔΨm​ collapses. The probe rapidly effluxes back into the cytosol, where it is diluted and its torsional freedom is restored, leading to immediate fluorescence quenching.

MechanismA2-[4-(Dimethylamino)styryl]pyridine(Extracellular / Cytosol)BProtonation / Quaternization(Active Cationic Form)A->B Physiological pH / DerivatizationCMitochondrial Matrix(Driven by ΔΨm ≈ -180 mV)B->C Nernstian UptakeDTwisted Intramolecular ChargeTransfer (TICT) StateC->D Restricted Torsional DynamicsFDepolarization (FCCP/CCCP)C->F Membrane UncouplingEHigh Fluorescence Emission(Indicates Intact ΔΨm)D->E Radiative DecayGEfflux & Signal Quenching(Loss of Fluorescence)F->G Dye Release

Figure 1: Mechanistic pathway of 2-[4-(Dimethylamino)styryl]pyridine uptake and TICT-mediated fluorescence.

Comparative Probe Analysis

When designing an assay, selecting the right potentiometric probe is critical. The table below summarizes how 2-[4-(Dimethylamino)styryl]pyridine derivatives compare to other industry-standard dyes.

Feature / Probe2-[4-(Dimethylamino)styryl]pyridine / DASPMITMRE / TMRMJC-1Rhodamine 123
Excitation / Emission ~460 nm / ~590 nm (Large Stokes Shift)~550 nm / ~575 nm~515 nm / ~529 nm (Green) or ~590 nm (Red)~505 nm / ~530 nm
Mechanism Nernstian uptake + TICT environmental sensitivityPure Nernstian uptakeConcentration-dependent J-aggregate formationNernstian uptake
Primary Advantage Highly sensitive to both voltage and matrix viscosity; rapid equilibration.Low mitochondrial toxicity; highly quantitative.Ratiometric measurement (Red/Green) internalizes controls.Excellent for flow cytometry; long historical precedent.
Primary Limitation Requires careful concentration optimization to avoid self-quenching.Narrow Stokes shift; sensitive to photobleaching.Slow equilibration time; sensitive to probe concentration artifacts.High background fluorescence; requires extensive washing.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates a mandatory uncoupler control. This guarantees that the observed fluorescence is a true reflection of ΔΨm​ rather than non-specific lipid binding.

Materials Required
  • Probe: 2-[4-(Dimethylamino)styryl]pyridine (or DASPMI) stock (10 mM in anhydrous DMSO, stored at -20°C in the dark).

  • Buffer: Hank’s Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, without phenol red.

  • Control Agent: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), 10 mM stock in DMSO.

Step-by-Step Methodology

Step 1: Cell Preparation

  • Seed cells in a 35 mm glass-bottom imaging dish (for confocal microscopy) or a 6-well plate (for flow cytometry) and culture until 70-80% confluent.

  • Causality: Overconfluent cells exhibit altered metabolic states and hypoxic stress, which artificially depresses baseline ΔΨm​ .

Step 2: Staining Solution Preparation

  • Dilute the probe stock into pre-warmed (37°C) HBSS to a final working concentration of 1 to 5 µM .

  • Causality: Using HBSS without phenol red prevents optical interference. Avoiding serum during staining prevents the lipophilic dye from binding to bovine serum albumin (BSA), which would reduce the effective concentration available to the cells.

Step 3: Incubation

  • Aspirate culture media, wash cells gently once with warm HBSS, and add the staining solution.

  • Incubate for 20-30 minutes at 37°C in the dark.

  • Causality: This duration allows the dye to reach thermodynamic equilibrium across the plasma and mitochondrial membranes via Nernstian distribution.

Step 4: Washing

  • Aspirate the staining solution and wash the cells twice with warm HBSS. Leave the cells in fresh HBSS for imaging.

  • Causality: Washing removes the weakly fluorescent cytosolic and extracellular pool of the dye, maximizing the signal-to-noise ratio of the mitochondrial matrix pool.

Step 5: Self-Validating Control (The FCCP Challenge)

  • Establish baseline fluorescence using excitation at ~460-480 nm and emission at ~580-600 nm.

  • To a parallel control dish (or in real-time on the microscope stage), add 10-20 µM FCCP .

  • Causality: FCCP is a potent protonophore that instantly dissipates the proton motive force, collapsing ΔΨm​ . If the fluorescence signal decreases by >80% within 2-5 minutes, the system is validated: the initial signal was entirely dependent on an intact membrane potential.

WorkflowS11. Cell Culture& PreparationS22. Probe Incubation(1-5 µM, 20-30 min)S1->S2S33. Wash & BufferReplacementS2->S3S44. FluorescenceImaging / CytometryS3->S4S55. Validation(FCCP Control)S4->S5

Figure 2: Linear experimental workflow incorporating mandatory FCCP validation.

Troubleshooting & Data Interpretation

  • High Background / Diffuse Cytosolic Signal:

    • Cause: Probe concentration is too high, leading to saturation of the mitochondrial matrix and spillover into the cytosol, or insufficient washing.

    • Solution: Titrate the probe down to 0.5 - 1 µM and ensure two complete wash steps with warm buffer.

  • No Signal Drop After FCCP Addition:

    • Cause: The dye has partitioned into intracellular lipid droplets or the endoplasmic reticulum non-specifically (often due to prolonged incubation >1 hour).

    • Solution: Reduce incubation time to 15 minutes. Ensure the FCCP stock is fresh, as it degrades in aqueous solutions over time.

  • Photobleaching During Time-Lapse Imaging:

    • Cause: High-intensity excitation light induces reactive oxygen species (ROS) generation, which physically damages the styryl double bond.

    • Solution: Reduce laser power to <2%, increase detector gain/exposure time, and utilize a broader emission bandpass filter.

References

  • Mewes, H. W., & Rafael, J. (1981). The 2-(dimethylaminostyryl)-1-methylpyridinium cation as indicator of the mitochondrial membrane potential. FEBS Letters, 131(1), 7-10. URL:[Link][1][2]

  • Ramadass, R., & Bereiter-Hahn, J. (2008). How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells. Biophysical Journal, 95(8), 4068–4076. URL:[Link][3][4]

Application Note: Development of a Fluorogenic No-Wash Assay Using 2-[4-(Dimethylamino)styryl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS) of Amyloid- β (A β ) Aggregation Inhibitors

Photophysical Rationale: The Molecular Rotor Advantage

In the landscape of drug discovery, traditional fluorescence assays often require multiple washing steps to separate unbound probes from target-bound complexes. These wash steps reduce throughput, introduce well-to-well variability, and risk disrupting delicate binding equilibria.

To circumvent this, we leverage 2-[4-(Dimethylamino)styryl]pyridine (PubChem CID: 5376425)[1], a highly environment-sensitive fluorogenic probe. Originally characterized for its unique spectral properties[2], this styrylpyridine derivative functions as a molecular rotor . Its utility in modern assay development stems from its photophysical reliance on the Twisted Intramolecular Charge Transfer (TICT) mechanism[3].

The Causality of Fluorescence Activation

In low-viscosity aqueous environments, photoexcitation of 2-[4-(Dimethylamino)styryl]pyridine leads to the rapid rotation of the single bonds connecting its dimethylamino donor group and the styryl-pyridine acceptor system. This rotation drives the molecule into a dark TICT state, where excited-state energy is dissipated non-radiatively as heat[3]. Consequently, the unbound dye is virtually non-fluorescent.

However, when the probe intercalates into rigid, hydrophobic microenvironments—such as the cross- β sheet architecture of amyloid fibrils[4]—steric hindrance physically locks the molecule. Prevented from rotating, the probe remains in a planar, Locally Excited (LE) state and decays radiatively, emitting a strong fluorescence signal. This target-induced fluorescence enhancement is the causal engine that makes a true "no-wash" assay possible.

TICT_Mechanism Free Free Probe (Aqueous Media) ExcitedFree Photoexcitation Free->ExcitedFree TICT TICT State (Bond Rotation) ExcitedFree->TICT Low Viscosity Dark Non-Radiative Decay (Dark Background) TICT->Dark Bound Bound Probe (Amyloid β-Sheets) ExcitedBound Photoexcitation Bound->ExcitedBound Planar Locally Excited State (Steric Restriction) ExcitedBound->Planar Hydrophobic Pocket Fluorescent Radiative Decay (Strong Fluorescence) Planar->Fluorescent

Photophysical causality of 2-[4-(Dimethylamino)styryl]pyridine transitioning to a fluorescent state.

Quantitative Photophysical Profile

To design optical filters and interpret assay data accurately, it is critical to understand the spectral shift the probe undergoes upon target binding. The table below summarizes the quantitative shifts observed when the probe transitions from an aqueous buffer to an amyloid-bound state.

Photophysical ParameterFree State (Aqueous Buffer)Bound State (A β Fibrils)Assay Implication
Excitation Max ( λex​ ) ~430 nm~445 nmRequires standard blue excitation sources.
Emission Max ( λem​ ) ~530 nm~545 nmLarge Stokes shift (~100 nm) minimizes scatter interference.
Quantum Yield ( ΦF​ ) < 0.005> 0.15>30-fold signal enhancement enables the no-wash format.
Fluorescence Lifetime < 50 ps~ 1.2 nsAllows integration into Time-Resolved Fluorescence (TRF) systems.

Self-Validating Assay Architecture

A robust assay must be capable of internally diagnosing false positives (e.g., auto-fluorescent compounds) and false negatives (e.g., assay interference). This protocol is engineered as a self-validating system by incorporating the following mandatory control matrix into every microplate:

  • Baseline Control (Buffer + Probe): Establishes the basal TICT non-radiative noise floor.

  • Specificity Control (Monomeric A β

    • Probe): Proves that the probe recognizes the structural β -sheet motif, not merely the peptide sequence.
  • Maximum Signal Control (Pre-formed A β Fibrils + Probe): Defines the 100% aggregation ceiling.

  • Orthogonal Validation (Fibrils + Thioflavin T): A parallel control well using the industry-standard Thioflavin T (ThT) to ensure fibril integrity independent of the styrylpyridine probe.

Step-by-Step Protocol: No-Wash A β Aggregation Screening

Reagent Preparation & Causality
  • Assay Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4.

    • Causality: The pyridine nitrogen of the probe has a pKa of ~5.5. At pH 7.4, the molecule remains largely unprotonated and neutral, maximizing its lipophilicity and facilitating deep intercalation into the hydrophobic clefts of the amyloid fibrils[4].

  • Probe Stock: 5 mM 2-[4-(Dimethylamino)styryl]pyridine in 100% anhydrous DMSO.

    • Causality: The probe is highly hydrophobic; trace water in the stock will cause premature aggregation of the dye, leading to erratic fluorescence spiking.

  • Target: A β1−42​ peptide, prepared as monomers (freshly dissolved in hexafluoroisopropanol, dried, and reconstituted) or pre-formed fibrils (incubated at 37°C for 24 hours).

Assay Execution
  • Target Dispensing: Add 40 µL of A β1−42​ (final concentration 10 µM) in PBS to a black, flat-bottom 96-well or 384-well microplate. Black plates are mandatory to prevent optical cross-talk between adjacent wells.

  • Compound Addition: Add 5 µL of the test compound (putative aggregation inhibitor) to the respective wells.

  • Probe Integration: Dilute the 5 mM probe stock 1:100 in PBS immediately before use. Add 5 µL of this working solution to all wells (Final probe concentration: 5 µM).

    • Critical Parameter: Ensure the final DMSO concentration in the well remains strictly below 1% v/v .

    • Causality: DMSO acts as a co-solvent. Concentrations >1% can artificially dissolve amyloid fibrils or alter the hydrophobic binding pocket, generating false-positive inhibition data.

  • Incubation: Seal the plate and incubate in the dark at 37°C for 30 minutes.

    • Causality: Because the unbound dye is non-fluorescent, do not wash the plate . Washing perturbs the Kd​ equilibrium of the dye-fibril complex, stripping the probe from lower-affinity binding sites and reducing the dynamic range.

  • Data Acquisition: Read the plate using a fluorescence microplate reader.

    • Settings: Excitation = 440 nm (Bandpass 10 nm); Emission = 540 nm (Bandpass 15 nm); Gain = Optimal/Auto.

Workflow A 1. Target Preparation Pre-form Aβ1-42 fibrils in PBS B 2. Compound Addition Dispense screening candidates A->B C 3. Probe Integration Add Probe (Final DMSO <1%) B->C D 4. Incubation (No-Wash) 15-30 min at 37°C C->D E 5. Signal Acquisition Ex: 440 nm / Em: 540 nm D->E F 6. Data Analysis Calculate IC50 vs. Controls E->F

Step-by-step workflow for the self-validating no-wash amyloid aggregation screening assay.

Data Interpretation & Troubleshooting

  • High Background in Blank Wells: If the Buffer + Probe well exhibits high fluorescence, the probe has likely formed micelles or aggregates. Solution: Centrifuge the working probe solution at 10,000 x g for 5 minutes before adding it to the plate to pellet insoluble dye aggregates.

  • Signal Quenching by Test Compounds: 2-[4-(Dimethylamino)styryl]pyridine absorbs in the blue region (~430-450 nm). If a screening compound is highly colored (yellow/orange), it may cause an Inner Filter Effect (IFE), artificially lowering the emission signal. Solution: Always run a "Compound + Probe" control well without the A β target to check for intrinsic compound interference.

References

  • PubChem Compound Summary for CID 5376425, 2-(4-(Dimethylamino)styryl)pyridine. National Center for Biotechnology Information (NIH). URL:[Link][1]

  • Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease. Ono, M., et al. (2005). Nuclear Medicine and Biology. URL:[Link][4]

  • The Absorption Spectra of 4-(p-Dimethylaminostyryl)pyridine Methiodide and 2:4-Di-(p-dimethylaminostyryl)-pyridine Methiodide. Clemo, G. R., & Swan, G. A. (1938). Journal of the Chemical Society. URL:[Link][2]

  • Photophysics of trans-4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe. The Journal of Physical Chemistry A (2006). URL:[Link][3]

Sources

Advanced Application Notes & Protocols: 2-[4-(Dimethylamino)styryl]pyridine in Neuroscience Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 2-[4-(Dimethylamino)styryl]pyridine (CAS: 726-37-4) is a highly versatile, environmentally sensitive push-pull fluorophore. In neuroscience and drug development, this styrylpyridine scaffold is foundational. It serves as the core pharmacophore for FDA-approved PET imaging agents targeting Alzheimer's disease (such as Florbetapir/AV-45)[1] and functions as a robust "molecular rotor" for live-cell fluorescence imaging [2].

The utility of 2-[4-(Dimethylamino)styryl]pyridine stems from its Twisted Intramolecular Charge Transfer (TICT) photophysics. The molecule consists of an electron-donating dimethylamino group conjugated via a styrene double bond to an electron-accepting pyridine ring.

  • In low-viscosity aqueous environments (e.g., extracellular fluid): The single bonds between the rings rotate freely upon excitation. This forces the molecule into a dark TICT state, where energy is dissipated non-radiatively as heat.

  • In highly viscous or rigid hydrophobic environments (e.g., intercalated into the cross-β sheets of Amyloid-β plaques, or partitioned into lipid droplets): Steric hindrance restricts bond rotation. The molecule is forced into a planar Intramolecular Charge Transfer (ICT) state, resulting in a massive increase in fluorescence quantum yield [3].

This binary "off-on" mechanism ensures high signal-to-noise ratios (SNR) without the need for exhaustive washing steps in live-cell assays.

Photophysical Properties & Solvatochromism

To effectively utilize this probe, researchers must understand its sensitivity to microenvironmental rigidity and polarity. The table below summarizes the quantitative photophysical shifts of the styrylpyridine scaffold across different environments, demonstrating its utility as a viscosity sensor and amyloid probe.

MicroenvironmentViscosity (cP)Dielectric Constant (ε)Absorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)
PBS (Aqueous) ~1.080.1410580< 0.01
Ethanol 1.224.54255650.05
Glycerol ~94542.54355500.35
Aβ Fibrils (Bound) Rigid PocketHydrophobic440545> 0.40

Data Interpretation: The dramatic increase in quantum yield from PBS to Glycerol/Aβ Fibrils highlights the suppression of the TICT state. The blue-shift (hypsochromic shift) in emission from 580 nm to 545 nm as the environment becomes more hydrophobic is characteristic of its solvatochromic nature.

G Free Free Probe in Aqueous Media (Low Viscosity) TICT TICT State (Non-Radiative Decay) Free->TICT Free Bond Rotation Bound Bound to Aβ Fibril / Lipid (High Viscosity / Rigid) Free->Bound Intercalation / Partitioning Quenched Fluorescence Quenched TICT->Quenched Heat Dissipation ICT ICT State (Radiative Emission) Bound->ICT Restriction of Rotation Emitted Strong Fluorescence (~545-565 nm) ICT->Emitted Photon Release

Fig 1: Photophysical mechanism of 2-[4-(Dimethylamino)styryl]pyridine via TICT suppression.

Protocol 1: Ex Vivo Fluorescence Imaging of Amyloid-β Plaques

Styrylpyridines possess excellent blood-brain barrier (BBB) penetration and high affinity for the cross-β sheet architecture of Aβ plaques [4]. This protocol outlines the use of 2-[4-(Dimethylamino)styryl]pyridine for ex vivo staining of transgenic Alzheimer's disease (AD) mouse brain sections (e.g., 5xFAD models).

Causality & Self-Validation Strategy
  • Why use an ethanol differentiation wash? Styrylpyridines are inherently lipophilic. A purely aqueous wash will fail to remove the probe from healthy myelin sheaths, leading to false positives. A 50% ethanol wash differentiates the highly specific, sterically locked binding within the Aβ β-sheets from weak, non-specific lipophilic partitioning.

  • Self-Validating System: To prove that the fluorescent puncta are definitively Aβ plaques and not lipofuscin or lipid droplets, this protocol integrates a mandatory co-staining step with the 6E10 monoclonal antibody (which targets Aβ1-16). Perfect spatial overlap between the styrylpyridine signal and the 6E10 immunofluorescence serves as internal validation.

Step-by-Step Methodology
  • Tissue Preparation: Perfuse the subject with 4% Paraformaldehyde (PFA). Extract the brain, post-fix for 24 hours, and cryoprotect in 30% sucrose. Cut 10–20 µm coronal sections using a cryostat.

  • Permeabilization: Wash sections in PBS (3 × 5 min). Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at room temperature to allow deep tissue penetration.

  • Primary Antibody Incubation (Validation Step): Block with 5% Normal Goat Serum (NGS) for 1 hour. Incubate with anti-Aβ 6E10 antibody (1:500 dilution) overnight at 4°C. Wash 3 × 5 min in PBS.

  • Secondary Antibody Incubation: Incubate with an Alexa Fluor 647-conjugated secondary antibody (1:1000) for 1 hour at room temperature. Wash 3 × 5 min in PBS.

  • Styrylpyridine Staining: Prepare a 10 mM stock of 2-[4-(Dimethylamino)styryl]pyridine in DMSO. Dilute to a working concentration of 5 µM in 10% ethanol/PBS. Incubate the sections in the dark for 30 minutes at room temperature.

  • Stringent Differentiation Wash (Critical): Wash sections in 50% Ethanol for exactly 2 minutes to strip non-specific myelin binding. Follow immediately with two 5-minute washes in PBS.

  • Mounting & Imaging: Mount using an anti-fade medium. Image via confocal microscopy:

    • Styrylpyridine Channel: Excitation 488 nm or 405 nm; Emission 540–570 nm.

    • Validation Channel (6E10): Excitation 633/640 nm; Emission 650–680 nm.

Workflow Step1 1. Tissue Preparation (PFA Fixation & Cryosectioning) Step2 2. Permeabilization (0.1% Triton X-100 in PBS, 15 min) Step1->Step2 Step3 3. Probe Incubation (5 µM Styrylpyridine, 30 min) Step2->Step3 Step4 4. Stringent Washing (50% Ethanol to remove non-specific binding) Step3->Step4 Step5 5. Confocal Imaging (Ex: 488 nm / Em: 540-570 nm) Step4->Step5 Validation 6. Self-Validation (Co-stain with anti-Aβ 6E10 Antibody) Step5->Validation Ensure Signal Overlap

Fig 2: Experimental workflow for ex vivo Aβ plaque imaging with integrated self-validation.

Protocol 2: Live-Cell Imaging of Intracellular Microviscosity

In neurodegenerative diseases, lipid metabolism is often dysregulated, leading to the accumulation of rigid lipid droplets in microglia and neurons. 2-[4-(Dimethylamino)styryl]pyridine can act as a live-cell molecular rotor to map intracellular viscosity [2].

Causality & Self-Validation Strategy
  • Why use this probe for live cells? Unlike antibodies, small-molecule styrylpyridines readily cross the plasma membrane of living cells without permeabilization. Because the probe is essentially non-fluorescent in aqueous media (due to TICT), background fluorescence in the culture media is negligible, eliminating the need for wash steps that could perturb live-cell physiology.

  • Self-Validating System: Fluorescence intensity can be confounded by local probe concentration. To validate that the signal increase is strictly due to viscosity (and not just dye accumulation), researchers should perform a control experiment using Nystatin or Monensin to induce cellular swelling (decreasing intracellular viscosity). A true viscosity sensor will show a rapid, measurable decrease in fluorescence intensity upon swelling, validating the mechanosensitive nature of the readout.

Step-by-Step Methodology
  • Cell Culture: Plate primary cortical neurons or microglial cells (e.g., BV-2) on poly-D-lysine coated glass-bottom 35 mm dishes. Culture until 70-80% confluent.

  • Probe Preparation: Dissolve 2-[4-(Dimethylamino)styryl]pyridine in cell-culture grade DMSO to create a 1 mM stock.

  • Live Staining: Dilute the stock to 1 µM directly into pre-warmed (37°C) imaging buffer (e.g., HBSS with calcium/magnesium). Replace the cell media with the probe-containing buffer.

  • Incubation: Incubate for 15 minutes at 37°C, 5% CO₂. Note: Washing is optional due to the fluorogenic nature of the probe.

  • Imaging: Transfer the dish to a stage-top incubator. Image using a confocal microscope equipped with a 405 nm or 488 nm laser. Collect emission between 530–580 nm.

  • Validation (Viscosity Manipulation): To validate the viscosity response, spike 10 µM Monensin into the imaging dish while recording a time-lapse. Observe the real-time quenching of fluorescence as intracellular viscosity drops due to osmotic swelling.

References

  • Qu, W., Kung, M. P., Hou, C., Benedum, T. E., & Kung, H. F. (2007). Novel Styrylpyridines as Probes for SPECT Imaging of Amyloid Plaques. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Scilit. (2010). Study on intramolecular charge transfer fluorescence properties of trans-4-[4′-(N,N′-dimethylamino)styryl]pyridine: Effect of solvent and pH. Journal of Luminescence. URL:[Link]

  • Zha, Z., Song, J., Choi, S. R., Wu, Z., Ploessl, K., Smith, M., & Kung, H. F. (2016). 68Ga-Bivalent Polypegylated Styrylpyridine Conjugates for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. Bioconjugate Chemistry. ACS Publications. URL:[Link]

  • Kung, H. F., et al. (2010). 18F Stilbenes and Styrylpyridines for PET Imaging of Aβ Plaques in Alzheimer's Disease: A Miniperspective. Journal of Medicinal Chemistry. PubMed Central (PMC). URL:[Link]

Application Note: Flow Cytometric Profiling of Lysosomal Acidification Using 2-[4-(Dimethylamino)styryl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Lysosomes are critical acidic organelles responsible for macromolecular degradation, autophagy, and cellular homeostasis. Accurately monitoring lysosomal pH and mass is essential for drug development, particularly when investigating lysosomal storage disorders, neurodegenerative diseases, and autophagic flux[1]. While traditional probes (e.g., LysoTracker) are widely used, they often suffer from rapid photobleaching or lack true fluorogenic "off-on" capabilities, leading to high background noise.

This application note details the use of 2-[4-(Dimethylamino)styryl]pyridine (CAS: 726-37-4)[2], a highly specific, pH-responsive fluorogenic probe for flow cytometry. Unlike its permanently charged, pre-alkylated derivatives (such as DASPMI or DASPEI) which act strictly as potentiometric mitochondrial dyes, the uncharged free base of this styrylpyridine acts as a smart, environment-sensitive lysosomotropic sensor[3].

Mechanism of Action: The In Situ "Off-On" Switch

The rational design behind using 2-[4-(Dimethylamino)styryl]pyridine relies on its weak base properties and Intramolecular Charge Transfer (ICT) dynamics:

  • Membrane Permeability (Neutral State): At physiological cytosolic pH (~7.4), the pyridine nitrogen (pKa ~ 5.5–6.0) remains unprotonated. In this state, the molecule is highly lipophilic, uncharged, and exhibits minimal fluorescence in the visible spectrum, allowing it to freely diffuse across the plasma membrane without generating background signal.

  • Lysosomal Trapping and ICT Activation (Protonated State): Upon diffusing into the highly acidic lumen of the lysosome (pH 4.5–5.0), the pyridine nitrogen becomes protonated[4]. This converts the molecule into a membrane-impermeant cation, trapping it within the organelle. Crucially, protonation drastically increases the electron-withdrawing power of the pyridine ring, enhancing the ICT from the electron-donating dimethylamino group. This results in a massive quantum yield increase and a distinct red-shift in emission, perfectly suited for flow cytometric detection[5].

Mechanism Dye 2-[4-(Dimethylamino)styryl]pyridine (Neutral, Lipophilic) Membrane Crosses Plasma Membrane (Passive Diffusion) Dye->Membrane Cytosol Cytosol (pH ~7.4) Remains Unprotonated Membrane->Cytosol Lysosome Enters Lysosome (pH ~4.5) Pyridine Nitrogen Protonation Cytosol->Lysosome Activation Cationic Species Formed (Trapped in Organelle) Lysosome->Activation Fluorescence Strong ICT Enhancement Red/Orange Emission Activation->Fluorescence

Caption: Mechanism of lysosomal trapping and fluorescence activation via protonation.

Data Presentation: Photophysical Properties & Cytometer Setup

To successfully implement this probe, the flow cytometer must be configured to capture the protonated, active form of the dye. The tables below summarize the quantitative shifts in the dye's properties and the required instrument configuration.

Table 1: Photophysical Properties of 2-[4-(Dimethylamino)styryl]pyridine

StateCellular EnvironmentNet ChargeAbsorption MaxEmission MaxRelative Quantum Yield
Neutral Cytosol (pH ~7.4)0~390 nm~480 nmLow (Background)
Protonated Lysosome (pH ~4.5)+1~488 nm~585 nmHigh (ICT Activated)

Table 2: Recommended Flow Cytometry Optical Configuration

ParameterSpecificationCausality / Rationale
Excitation Laser 488 nm (Blue)Optimally excites the protonated (ICT-enhanced) state of the dye.
Emission Filter 585/40 nm (PE Channel)Captures the red-shifted emission peak while excluding autofluorescence.
Sample State Live, unfixed cellsFixation collapses the pH gradient, rendering the dye inactive.

Experimental Protocols

Protocol A: Live-Cell Lysosomal Mass and Acidification Assay

This protocol describes the standard staining procedure for quantifying basal lysosomal acidification and mass in suspension or adherent cell lines.

Causality Check: Why avoid fixation? Fixation with paraformaldehyde crosslinks proteins and permeabilizes membranes, which instantly collapses the delicate intracellular pH gradients. Without this acidic gradient, 2-[4-(Dimethylamino)styryl]pyridine reverts to its neutral, non-fluorescent state and diffuses out of the organelle. All acquisitions must be performed on live cells.

  • Cell Preparation: Harvest cells and resuspend in complete, phenol red-free culture medium at a density of 1×106 cells/mL.

  • Probe Preparation: Prepare a 10 mM stock solution of 2-[4-(Dimethylamino)styryl]pyridine in anhydrous DMSO. Store protected from light at -20°C.

  • Staining: Dilute the stock solution directly into the cell suspension to achieve a final working concentration of 2 µM. (Ensure final DMSO concentration is <0.1%).

  • Incubation: Incubate the cells at 37°C in the dark for 30 minutes to allow for passive diffusion and lysosomal equilibration.

  • Washing: Centrifuge cells at 300 × g for 5 minutes. Carefully discard the supernatant to remove excess extracellular dye, and resuspend the pellet in 500 µL of warm, phenol red-free PBS.

  • Acquisition: Analyze immediately via flow cytometry using the 488 nm laser and PE emission channel.

Workflow Prep Cell Preparation (Live Cells) Stain Add Probe (1-5 µM, 30 min) Prep->Stain Wash Wash with PBS (Remove Excess) Stain->Wash Acquire Flow Cytometry (488nm Excitation) Wash->Acquire Analyze Data Analysis (MFI Quantification) Acquire->Analyze

Caption: Step-by-step experimental workflow for flow cytometric acquisition.

Protocol B: Intracellular pH Calibration (Self-Validation System)

To ensure the trustworthiness of the assay and confirm that fluorescence changes are strictly pH-dependent, a calibration curve must be generated. This protocol utilizes Nigericin, a K + /H + ionophore.

Causality Check: Why use Nigericin with High K + buffers? In normal physiological buffers, Nigericin exchanges intracellular K + for extracellular H + , but the steep endogenous K + gradient would skew the equilibrium. By matching the extracellular K + concentration to intracellular levels (~130 mM), the K + gradient is nullified. This forces the internal pH to exactly match the external buffer pH, creating a self-validating standard curve.

  • Buffer Preparation: Prepare Intracellular pH (pHi) Calibration Buffers containing 130 mM KCl, 1 mM MgCl 2​ , and 15 mM of appropriate biological buffers (e.g., MES for pH 4.0–5.5; HEPES for pH 6.0–7.5).

  • Aliquoting: Aliquot 1×106 cells into separate flow tubes for each target pH point (e.g., pH 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).

  • Resuspension: Centrifuge the cells and resuspend each pellet in 500 µL of its respective pHi Calibration Buffer.

  • Ionophore Addition: Add Nigericin to a final concentration of 10 µM to each tube.

  • Probe Addition: Add 2-[4-(Dimethylamino)styryl]pyridine to a final concentration of 2 µM.

  • Equilibration: Incubate at 37°C for 30 minutes to allow complete H + /K + equilibration across the plasma and lysosomal membranes.

  • Acquisition & Analysis: Acquire samples on the flow cytometer. Plot the Median Fluorescence Intensity (MFI) against the known buffer pH to generate a standard sigmoidal calibration curve.

References

  • Guidechem. 2-(4-(DIMETHYLAMINO)STYRYL)PYRIDINE 95 726-37-4.
  • PubChem. 2-(4-(Dimethylamino)styryl)pyridine | C15H16N2 | CID 5376425.
  • La Trobe University. The fluorescent toolbox for visualizing autophagy.
  • PMC (NIH). Fluorescent RET-Based Chemosensor Bearing 1,8-Naphthalimide and Styrylpyridine Chromophores for Ratiometric Detection of Hg2+ and Its Bio-Application.
  • MDPI. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes.

Sources

Advanced Application Note: 2-[4-(Dimethylamino)styryl]pyridine as a Microenvironment-Sensitive Sensor for Amyloid Fibrils

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of amyloid fibrils are critical bottlenecks in the development of therapeutics for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. While Thioflavin T (ThT) remains the classical gold standard for amyloid detection, 2-[4-(Dimethylamino)styryl]pyridine (commonly referred to as p-DASPMI or DASPI) offers a highly sensitive, environment-responsive alternative. Operating as a fluorescent molecular rotor, p-DASPMI provides superior kinetic resolution for fibril assembly and serves as a foundational scaffold for in vivo diagnostic radiotracers[1]. This application note details the photophysical causality behind its sensing mechanism and provides field-validated protocols for its application in structural biology and drug discovery.

Mechanistic Principles: The Molecular Rotor Paradigm

To utilize p-DASPMI effectively, researchers must understand its structure-activity relationship. The molecule features an electron-donating dimethylamino group conjugated to an electron-accepting pyridine ring via a flexible styryl double bond[2]. This "push-pull" architecture is highly sensitive to microenvironmental rigidity.

The TICT vs. LE State Causality
  • In Free Solution (High Flexibility): Upon photoexcitation in low-viscosity aqueous buffers, the molecule undergoes rapid intramolecular rotation around the styryl bond. This rotation transitions the molecule from a planar Locally Excited (LE) state to a Twisted Intramolecular Charge Transfer (TICT) state[2]. The TICT state is energetically favorable but decays non-radiatively (via heat), resulting in an ultra-short fluorescence lifetime (~10–20 ps) and negligible quantum yield[3][4].

  • In the Fibril-Bound State (High Rigidity): When p-DASPMI intercalates into the hydrophobic, sterically restricted grooves of cross-β-sheet amyloid fibrils, intramolecular twisting is physically blocked[2]. Locked in the highly fluorescent LE state, the probe undergoes radiative decay, exhibiting a massive increase in quantum yield and a shift to nanosecond-scale fluorescence lifetimes[2][3].

TICT_Mechanism GS Ground State (S0) Planar Conformation LE Locally Excited State (LE) Planar, Highly Fluorescent GS->LE Photon Absorption (~460 nm) LE->GS Radiative Decay (~580 nm, ~2 ns) TICT TICT State Twisted, Non-Radiative LE->TICT Free Solution (Intramolecular Twisting) TICT->GS Non-Radiative Decay (Heat, ~10 ps) Fibril Amyloid Fibril Binding (Steric Restriction) Fibril->LE Blocks Twisting

Photophysical TICT mechanism of p-DASPMI: Fibril binding restricts twisting, forcing fluorescence.

Translational Significance: From In Vitro Sensor to In Vivo Radiotracer

The utility of the styrylpyridine scaffold extends far beyond in vitro fluorescence. Its low molecular weight, neutral charge at physiological pH, and high lipophilicity allow it to readily cross the blood-brain barrier (BBB)[1]. Consequently, derivatives of 2-[4-(dimethylamino)styryl]pyridine have been heavily optimized as PET and SPECT radiotracers. For example, radioiodinated ( 125 I) and fluoropegylated ( 18 F) styrylpyridines demonstrate high binding affinities (K i​ = 2.5–15.5 nM) to postmortem Alzheimer's disease brain homogenates, enabling the mapping of Aβ plaques in living human brains[1][5][6].

Quantitative Photophysical Data

The table below summarizes the drastic photophysical shift p-DASPMI undergoes upon fibril binding, serving as the quantitative basis for the subsequent protocols.

Photophysical ParameterFree p-DASPMI (Aqueous Buffer)Fibril-Bound p-DASPMICausality / Mechanistic Significance
Quantum Yield ( Φ ) ~0.001>0.10Restriction of the non-radiative TICT decay pathway[2].
Fluorescence Lifetime ( τ ) ~10–20 ps~1.5–2.5 nsStabilization of the planar Locally Excited (LE) state[3][4].
Emission Maximum ( λem​ ) ~610 nm (weak)~580 nm (strong)Shielding from polar solvent in hydrophobic fibril grooves (negative solvatochromism)[4].
Binding Affinity (K d​ ) N/ALow µM to nMHigh structural specificity for the cross-β sheet architecture[1].

Experimental Protocols

The following self-validating system ensures reproducible detection of amyloid fibrils. The workflow relies on strict monomerization of the starting peptide to prevent seeding artifacts, followed by orthogonal optical readouts.

Workflow Prep 1. Monomer Prep HFIP Treatment Incubate 2. Fibrillization 37°C, Agitation Prep->Incubate Stain 3. p-DASPMI Staining Incubation in Dark Incubate->Stain Measure 4. Optical Readout Steady-State & TCSPC Stain->Measure Analyze 5. Data Analysis Kinetics & Lifetimes Measure->Analyze

Step-by-step experimental workflow for amyloid fibril preparation and p-DASPMI fluorescence sensing.

Protocol 5.1: Preparation of Monomeric Amyloid- β (1-42)

Expert Insight: Recombinant or synthetic A β peptides often contain pre-formed aggregates. HFIP treatment is mandatory to dissolve these β-sheets and establish a true monomeric baseline.

  • Dissolve 1 mg of lyophilized A β (1-42) in 1.0 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

  • Incubate at room temperature for 60 minutes, vortexing occasionally.

  • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP overnight in a fume hood, followed by 1 hour in a vacuum desiccator to yield a peptide film.

  • Store the dried peptide films at -80°C until use.

Protocol 5.2: In Vitro Fibrillization
  • Resuspend the A β peptide film in 20 µL of anhydrous DMSO to ensure complete solvation.

  • Dilute immediately with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) to a final peptide concentration of 25 µM.

  • Incubate the solution at 37°C with continuous orbital agitation (300 rpm) for 24–48 hours to induce fibrillization.

Protocol 5.3: Steady-State Fluorescence Binding Assay
  • Prepare a 1 mM stock solution of p-DASPMI in DMSO.

  • Dilute the stock in PBS (pH 7.4) to a working concentration of 10 µM.

  • Assay Setup (96-well black microplate):

    • Experimental Well: 90 µL A β fibril solution + 10 µL p-DASPMI working solution.

    • Control Well 1 (Monomer Baseline): 90 µL freshly prepared A β monomer + 10 µL p-DASPMI.

    • Control Well 2 (Buffer Baseline): 90 µL PBS + 10 µL p-DASPMI.

  • Incubate in the dark for 15 minutes at room temperature.

  • Measure fluorescence using a microplate reader: Excitation = 460 nm ; Emission = 580–600 nm . Validation: Control Well 2 should exhibit near-zero fluorescence due to unhindered TICT state quenching[2].

Protocol 5.4: Time-Correlated Single Photon Counting (TCSPC) Analysis

Expert Insight: Steady-state fluorescence is susceptible to inner-filter effects and concentration artifacts. TCSPC measures fluorescence lifetime ( τ ), an intensive property that definitively proves molecular rotor restriction.

  • Transfer 50 µL of the p-DASPMI/fibril mixture into a quartz microcuvette.

  • Excite the sample using a pulsed diode laser (e.g., 450 nm, pulse width < 100 ps).

  • Collect emission photons at 580 nm using a single-photon avalanche diode (SPAD).

  • Fit the resulting decay curve to a multi-exponential model. Validation: Free p-DASPMI will exhibit a decay component of < 20 ps[4]. Fibril-bound p-DASPMI will reveal a dominant new decay component in the 1.5–2.5 ns range, confirming successful intercalation and LE state stabilization[3].

References

  • Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease | NIH / PubMed |5

  • Novel styrylpyridines as probes for SPECT imaging of amyloid plaques | NIH / PubMed |1

  • 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging | NIH / PubMed | 6

  • Environment-sensitive behavior of fluorescent molecular rotors | NIH / PMC | 2

  • Advanced Time-Correlated Single Photon Counting Applications | Springer / Academic |

  • High protein formula: Topics by Science.gov (Time-resolved fluorescence of p-DASPMI) | Science.gov | 3

  • Femtosecond Studies of Solvation and Intramolecular Configurational Dynamics of Fluorophores in Liquid Solution | Chemical Reviews / ACS | 4

Sources

Application Note: Time-Resolved Fluorescence Spectroscopy of 2-[4-(Dimethylamino)styryl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Unraveling Ultrafast Photophysics for Viscosity and Polarity Sensing in Drug Development

Executive Summary

The rational design of fluorescent probes for cellular imaging and drug development relies heavily on understanding molecular photophysics. 2-[4-(Dimethylamino)styryl]pyridine (2-DMASP) [1] is a quintessential donor-π-acceptor (D-π-A) fluorophore. Its utility stems from a highly sensitive fluorescence mechanism that responds dynamically to local microenvironmental changes—specifically polarity, viscosity, and pH.

This application note provides an authoritative guide to characterizing the photophysical behavior of 2-DMASP using Time-Resolved Fluorescence Spectroscopy (TRFS). By moving beyond steady-state measurements, researchers can decouple the kinetic rate constants of radiative and non-radiative decay pathways, transforming 2-DMASP into a precise quantitative tool for mapping intracellular microviscosity and lipid membrane dynamics.

Mechanistic Photophysics: The Causality of Emission

To effectively utilize 2-DMASP, one must understand the causality behind its environmental sensitivity. The molecule features an electron-donating dimethylamino group conjugated via a vinyl bridge to an electron-accepting pyridine ring.

Upon photoexcitation, 2-DMASP undergoes an ultrafast intramolecular charge transfer (ICT). The subsequent emission pathway is strictly dictated by the solvent environment:

  • The Locally Excited (LE) State: In non-polar or highly viscous environments, the molecule remains in a planar, Franck-Condon (LE) state. This state is highly emissive, yielding a strong, blue-shifted fluorescence[2].

  • The Twisted Intramolecular Charge Transfer (TICT) State: In polar, low-viscosity solvents, the solvent dipoles stabilize the charge-separated state. To minimize energy, the molecule physically rotates around the C-N or C-C single bonds, breaking planarity to form the TICT state. This state typically exhibits a massive Stokes shift and undergoes rapid non-radiative decay, drastically reducing the fluorescence lifetime [4].

  • Excited-State Proton Transfer (ESPT): In protic solvents (e.g., alcohols, water), the basicity of the pyridine nitrogen increases significantly in the excited state. This triggers rapid protonation, forming a cationic species with distinct decay kinetics [3].

Because the transition from LE to TICT requires physical molecular rotation, the rate of this transition ( ktwist​ ) is inversely proportional to the local microviscosity. This makes 2-DMASP an exceptional Fluorescent Molecular Rotor (FMR) .

Experimental Workflow: Time-Correlated Single Photon Counting (TCSPC)

The following protocol details a self-validating TCSPC workflow to measure the fluorescence lifetime of 2-DMASP, ensuring high-fidelity data free from optical artifacts.

Phase 1: Sample Preparation
  • Stock Solution: Prepare a 1 mM stock solution of 2-DMASP in spectroscopic-grade anhydrous DMSO. Store in the dark at -20°C.

  • Working Solutions: Dilute the stock into the target solvent series (e.g., Toluene, Chloroform, Methanol, Glycerol) to a final concentration of 2.0 µM .

    • Causality Check: Concentrations must be kept strictly below 5 µM. Higher concentrations lead to inner-filter effects (reabsorption of emitted photons) and the formation of intermolecular excimers, both of which artificially prolong the measured lifetime decay curve.

Phase 2: Instrument Calibration & Alignment
  • Excitation Source: Utilize a 405 nm pulsed diode laser (pulse width < 100 ps, repetition rate 20 MHz).

  • Magic Angle Polarization (Critical Step): Set the excitation polarizer to vertical (0°) and the emission polarizer to 54.7° (the "magic angle").

    • Causality Check: Fluorophores in solution rotate over time. If polarizers are parallel, the decay curve will be convoluted with the rotational correlation time (anisotropy) of the molecule. The magic angle mathematically cancels out dipole orientational effects, ensuring the detector only measures true electronic population decay.

  • Instrument Response Function (IRF): Replace the sample with a dilute scattering solution (e.g., LUDOX colloidal silica in water). Record the scatter profile at the excitation wavelength.

    • Self-Validation Checkpoint: The IRF Full Width at Half Maximum (FWHM) must be recorded. You cannot reliably fit lifetime components shorter than ~10% of your IRF FWHM without advanced deconvolution.

Phase 3: Data Acquisition & Validation
  • Acquisition: Insert the 2-DMASP sample. Set the emission monochromator to the peak emission wavelength determined via steady-state spectroscopy. Collect photons until the peak channel reaches at least 10,000 counts.

    • Self-Validation Checkpoint: Run a solvent-only blank under identical conditions. The count rate must be < 1% of the sample count rate to confirm the absence of fluorescent impurities or excessive Raman scattering.

  • Deconvolution & Fitting: Use iterative forward convolution to fit the decay data ( I(t) ) to a multi-exponential model:

    I(t)=∑αi​exp(−t/τi​)
  • Statistical Validation: Accept the fit only if the reduced chi-square ( χ2 ) is between 0.95 and 1.20 , and the weighted residuals are randomly distributed around zero without systematic sinusoidal deviations.

Logical Workflow & System Architecture

The following diagram illustrates the logical flow of the TRFS experimental setup and the causality of signal processing.

TRFS_Protocol Prep Sample Preparation < 5 µM 2-DMASP Excitation Pulsed Laser Excitation (e.g., 405 nm diode) Prep->Excitation MagicAngle Magic Angle Polarization (54.7° to eliminate anisotropy) Excitation->MagicAngle Detection Single Photon Detection (PMT / SPAD) MagicAngle->Detection Fluorescence Photons TCSPC TCSPC Electronics Time-to-Amplitude Conversion Detection->TCSPC Electronic Pulses Deconv IRF Deconvolution & Multi-exponential Fitting TCSPC->Deconv Decay Histogram Validation Fit Validation (χ² ≈ 1.0, Random Residuals) Deconv->Validation

Caption: Step-by-step logical architecture of the TCSPC workflow for resolving fluorophore dynamics.

Quantitative Data Presentation

The table below summarizes representative photophysical data for 2-DMASP and related styrylpyridine derivatives across varying solvent environments, highlighting the transition from LE to TICT states.

Solvent EnvironmentDielectric Constant ( ε )Viscosity (cP) λabs​ (nm) λem​ (nm)Fast Decay τ1​ (TICT/ESPT)Slow Decay τ2​ (LE)Quantum Yield ( Φ )
Toluene (Non-polar)2.380.59385445N/A1.20 ns0.45
Chloroform (Mildly Polar)4.810.543954800.30 ns1.45 ns0.15
Methanol (Polar, Protic)32.70.54405510< 10 ps*150 ps0.02
Glycerol (Polar, Viscous)42.514124105250.50 ns2.80 ns0.30

*Note: Sub-10 ps decay components in protic solvents correspond to ultrafast excited-state protonation dynamics, typically requiring Femtosecond Fluorescence Upconversion to resolve accurately, as they exceed the resolution limits of standard TCSPC [3].

Data Interpretation for Drug Development

In drug delivery applications, 2-DMASP can be encapsulated within lipid nanoparticles (LNPs) or liposomes. By monitoring the amplitude-weighted average lifetime ( τavg​ ), researchers can continuously monitor the structural integrity and internal microviscosity of the LNP carrier. A sudden drop in lifetime indicates solvent ingress or carrier degradation, providing a real-time, self-validating metric for formulation stability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5376425, 2-[4-(Dimethylamino)styryl]pyridine". PubChem. Available at:[Link]

  • Liu, Y., et al. (2021). "Regulation of Fluorescence Solvatochromism To Resolve Cellular Polarity upon Protein Aggregation". Analytical Chemistry, ACS Publications. Available at:[Link]

  • Tiwari, A. K., et al. (2013). "Study on photophysical properties and prototropic equilibria of trans-2-[4-(N,N-dimethylaminostyryl)]pyridine". Journal of Photochemistry and Photobiology A: Chemistry, via ResearchGate. Available at:[Link]

  • Ren, K., et al. (2021). "Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Troubleshooting & Optimization

reducing photobleaching of 2-[4-(Dimethylamino)styryl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Mitigating Photobleaching in DASPI Fluorescent Probes

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose critical live-cell or viscosity-sensing assays are compromised by the rapid photobleaching of 2-[4-(Dimethylamino)styryl]pyridine (DASPI) and related styryl dyes. DASPI is an exceptional molecular rotor and mitochondrial probe, but its conjugated styryl double bond is inherently vulnerable to photo-oxidation.

This guide provides a mechanistic breakdown of why your signal fades, how to chemically and optically protect your fluorophores, and a self-validating protocol to ensure robust, reproducible data acquisition.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my DASPI signal vanish within seconds of continuous laser excitation? A: DASPI is a push-pull styryl dye. When excited by continuous-wave (CW) lasers, a fraction of the fluorophore molecules undergo intersystem crossing from the excited singlet state (S1) to a long-lived excited triplet state (T1). In this state, the molecule transfers energy to dissolved molecular oxygen, generating highly reactive singlet oxygen and other [1]. These ROS directly attack the electron-rich styryl double bond, cleaving the molecule and irreversibly destroying its fluorescence.

Q2: Which antifade reagent is optimal for live-cell DASPI imaging without disrupting cellular physiology? A: For fixed cells, hard-mounting media like ProLong Gold or DABCO are standard[2]. However, for live-cell assays, these are toxic or incompatible. The gold standard is Trolox (a water-soluble Vitamin E derivative). Trolox is unique because it operates via a [3]: it quenches the triplet state via electron transfer, and its oxidized form (TX-quinone) scavenges ROS. This prevents the initial formation of singlet oxygen while mopping up any radicals that escape.

Q3: How can I adjust my microscopy parameters to minimize bleaching while maintaining the Signal-to-Noise Ratio (SNR)? A: If you rely solely on fluorescence intensity, photobleaching will artificially mimic a drop in target concentration or a change in the local environment. To mitigate this:

  • Reduce Photon Flux: Lower your laser power to <5% and compensate by increasing your detector (PMT/GaAsP) gain or using[2].

  • Switch to Pulsed Excitation (FLIM): Fluorescence Lifetime Imaging Microscopy (FLIM) uses pulsed lasers. This allows the triplet state to relax between pulses, drastically reducing ROS accumulation[4]. Furthermore, FLIM measures the decay rate of the fluorophore, which is [5].

Section 2: Visualizing the Problem and Solution

PhotobleachingMechanism S0 Ground State (S0) DASPI S1 Excited Singlet (S1) S0->S1 Photon Excitation S1->S0 Fluorescence Emission T1 Excited Triplet (T1) S1->T1 Intersystem Crossing ROS Singlet Oxygen (ROS) T1->ROS Energy Transfer to O2 Bleach Styryl Bond Cleavage (Irreversible Bleaching) ROS->Bleach Oxidative Attack Trolox Trolox Antifade (Dual Mechanism) Trolox->T1 Triplet Quenching Trolox->ROS ROS Scavenging

Caption: Molecular mechanism of DASPI photobleaching and Trolox-mediated protection pathways.

TroubleshootingTree Issue Rapid DASPI Fading AssayType Assay Type? Issue->AssayType Fixed Fixed Cells AssayType->Fixed Fixed Live Live Cells AssayType->Live Live HardMount Use DABCO or ProLong Gold Fixed->HardMount AddTrolox Add 1-2 mM Trolox Live->AddTrolox CheckLaser Laser Power > 5%? AddTrolox->CheckLaser ReduceLaser Reduce Power & Increase Sensor Gain CheckLaser->ReduceLaser Yes Pulsed Switch to Pulsed Excitation (FLIM) CheckLaser->Pulsed No

Caption: Step-by-step decision matrix for resolving DASPI photobleaching in microscopy workflows.

Section 3: Quantitative Comparison of Antifade Reagents

To select the appropriate chemical protection for your styryl dyes, consult the following quantitative summary of common [6]:

Antifade ReagentPrimary MechanismOptimal Assay TypeWorking Conc.Toxicity / Biological Impact
Trolox Triplet quenching & ROS scavengingLive-Cell Imaging1 - 2 mMVery Low; naturally occurring antioxidant[3].
DABCO ROS scavengingFixed Cells / Live Cells2 - 5% (w/v)Low, but can shield against apoptosis, altering biological processes[6].
n-Propyl Gallate (NPG) ROS scavengingFixed Cells2 - 5% (w/v)Moderate; possesses anti-apoptotic properties and requires prolonged heating to dissolve[6].
p-Phenylenediamine (PPD) ROS scavengingFixed Cells1 mg/mLHigh; highly effective but reacts with cyanine/styryl dyes over time, splitting the molecule[6].

Section 4: Self-Validating Protocol for Live-Cell DASPI Imaging

This protocol establishes a self-validating workflow to image DASPI in live cells while chemically and optically minimizing photobleaching.

Phase 1: Reagent Preparation Causality: Trolox requires the presence of its oxidized form (TX-quinone) to achieve its dual-action protection.

  • Prepare Trolox Stock: Dissolve Trolox in DMSO to create a 100 mM stock solution.

  • Buffer Integration: Dilute the stock into your live-cell imaging buffer (e.g., HBSS or FluoroBrite DMEM) to a final concentration of 2 mM.

  • Activation: Expose the buffer to ambient room light for 15-20 minutes prior to use. Why? This generates trace amounts of TX-quinone, which is strictly required for the complementary redox reaction that mops up radicals[3].

Phase 2: Staining and Optical Optimization Causality: High dye concentrations lead to self-quenching and aggregate formation, requiring higher laser power to resolve, which exponentially accelerates bleaching.

  • Stain Cells: Incubate cells with a low concentration of 1–5 µM DASPI for 15–30 minutes at 37°C. Wash twice with the Trolox-supplemented imaging buffer.

  • Microscope Setup: Focus your sample using transmitted light (brightfield/DIC) rather than fluorescence to spare the fluorophore from unnecessary photon strikes[7].

  • Excitation Tuning: Set your excitation laser (typically 488 nm or two-photon equivalent) to the lowest possible power (e.g., 1-2%). Open the confocal pinhole slightly or increase detector gain to achieve a sufficient SNR.

Phase 3: Self-Validation (The Bleaching Curve) Causality: A protocol is only valid if its efficacy can be mathematically proven within your specific system.

  • Control Acquisition: Image a control well (DASPI without Trolox) using a time-lapse sequence (e.g., 1 frame per second for 60 seconds).

  • Test Acquisition: Repeat the exact time-lapse sequence on the Trolox-treated well.

  • Data Analysis: Plot the mean fluorescence intensity over time for both datasets. You have successfully validated the system when the Trolox curve exhibits a decay half-life ( t1/2​ ) at least 3-fold longer than the control curve. If the decay rates are identical, verify that your Trolox stock was properly activated to TX-quinone.

Sources

Technical Support Center: Troubleshooting Weak Fluorescence Signals with 2-[4-(Dimethylamino)styryl]pyridine (ASP Dyes)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[4-(Dimethylamino)styryl]pyridine (2-di-4-ASP) and related styryl dyes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during live-cell imaging experiments. Here, we will delve into the causality behind experimental choices and provide field-proven insights to help you overcome weak fluorescence signals and other related issues.

Frequently Asked Questions (FAQs)

My 2-di-4-ASP signal is very weak or non-existent. What are the primary causes?

A weak or absent fluorescence signal when using 2-di-4-ASP can stem from several factors, ranging from incorrect filter sets to issues with cell health. This is a common issue, and a systematic approach to troubleshooting is often the most effective.

Initial Checks:

  • Filter and Microscope Settings: Ensure that your microscope's excitation and emission filters are appropriate for 2-di-4-ASP. While the exact wavelengths can vary with the cellular environment, a good starting point is an excitation around 470 nm and emission collection around 600 nm.[1]

  • Cell Viability: 2-di-4-ASP and similar styryl dyes are potentiometric probes, meaning their accumulation in mitochondria is dependent on the mitochondrial membrane potential.[2] Dead or unhealthy cells will have depolarized mitochondria, leading to poor dye uptake and a weak signal. Always check cell viability before and during your experiment.

Protocol-Specific Issues:

  • Suboptimal Dye Concentration: Using a concentration that is too low will naturally result in a weak signal. Conversely, a concentration that is too high can lead to cytotoxicity and off-target staining. It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[3][4]

  • Inadequate Incubation Time: The uptake of styryl dyes can be relatively slow.[2] If the incubation time is too short, the dye may not have had sufficient time to accumulate in the mitochondria. Experiment with increasing the incubation time, while monitoring for any potential signs of cellular stress.

I'm observing rapid fading of my fluorescence signal. What is happening and how can I prevent it?

The phenomenon you are describing is photobleaching, the photochemical destruction of a fluorophore upon exposure to light.[5][6] This is a common issue in fluorescence microscopy, especially during time-lapse imaging.[6]

Strategies to Minimize Photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.[5][7]

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and reducing the frequency of image acquisition in time-lapse experiments.[5][7]

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium for fixed cells or your imaging medium for live cells.[5][7] These reagents work by scavenging free radicals that contribute to photobleaching.

  • Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable alternative. Dyes like MitoTracker™ Green FM are known for their enhanced photostability compared to some traditional dyes.[2]

Troubleshooting Guides

Guide 1: Optimizing Your Staining Protocol for 2-di-4-ASP

A well-optimized staining protocol is fundamental to achieving a strong and specific fluorescence signal.

Step-by-Step Protocol Optimization:

  • Cell Preparation: Ensure your cells are healthy and at an appropriate confluency. Overly confluent or sparse cultures can behave differently.

  • Dye Preparation: Prepare a fresh stock solution of 2-di-4-ASP in a high-quality, anhydrous solvent like DMSO. Store the stock solution properly, protected from light and moisture, to prevent degradation.[8][9]

  • Concentration Titration: Perform a dose-response experiment by staining your cells with a range of 2-di-4-ASP concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

  • Incubation Time Optimization: For the optimal concentration determined in the previous step, test different incubation times (e.g., 15 min, 30 min, 60 min).

  • Washing Steps: After incubation, wash the cells with a pre-warmed, protein-containing buffer (like HBSS with 1% BSA) to remove unbound dye and reduce background fluorescence.[10] Be gentle to avoid detaching the cells.

  • Imaging: Image the cells immediately in a suitable buffer.

Data Presentation: Example Titration Results

ConcentrationIncubation TimeSignal Intensity (Arbitrary Units)Cell Viability
1 µM30 minLowHigh
5 µM30 minModerateHigh
10 µM30 minHighHigh
20 µM30 minHigh (with background)Moderate
Guide 2: Addressing Solubility Issues with 2-di-4-ASP

Styryl dyes can sometimes have limited aqueous solubility, leading to the formation of aggregates that can cause staining artifacts.

Troubleshooting Solubility:

  • Proper Dissolution of Stock: Ensure the dye is fully dissolved in the organic solvent before diluting it into your aqueous imaging medium. Sonication can aid in dissolving the peptide.

  • Dilution Method: When diluting the stock solution into your aqueous buffer, add the dye solution dropwise while gently vortexing or mixing.[10] This helps to prevent the dye from precipitating out of solution.

  • Use of Pluronic F-127: For particularly challenging dyes, a small amount of Pluronic F-127 can be used to improve solubility and cellular uptake.

Guide 3: Distinguishing Mitochondrial Staining from Off-Target Effects

While 2-di-4-ASP is known to accumulate in mitochondria, off-target staining can occur, especially at higher concentrations.

Validation of Mitochondrial Localization:

  • Co-localization with a Known Mitochondrial Marker: Use a second, spectrally distinct mitochondrial probe with a different mechanism of action, such as a MitoTracker™ dye or an antibody against a mitochondrial protein (e.g., COX IV or TOMM20) in fixed cells, to confirm co-localization.

  • Mitochondrial Depolarization Control: Treat cells with a mitochondrial membrane potential uncoupler, such as CCCP or FCCP. A significant decrease in the 2-di-4-ASP signal following treatment confirms its dependence on mitochondrial membrane potential.

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Weak 2-di-4-ASP Signal

weak_signal_troubleshooting start Weak or No Signal check_filters Verify Microscope Filters (Ex: ~470nm, Em: ~600nm) start->check_filters check_viability Assess Cell Viability (e.g., Trypan Blue) check_filters->check_viability Filters Correct optimize_protocol Optimize Staining Protocol check_viability->optimize_protocol Cells Viable consider_alternative Consider Alternative Dye check_viability->consider_alternative Low Viability titrate_dye Titrate Dye Concentration optimize_protocol->titrate_dye check_solubility Address Solubility Issues optimize_protocol->check_solubility optimize_protocol->consider_alternative Optimization Fails optimize_time Optimize Incubation Time titrate_dye->optimize_time

Caption: A flowchart for systematically troubleshooting a weak fluorescence signal.

Diagram 2: Mechanism of 2-di-4-ASP Mitochondrial Staining

daspi_mechanism cluster_cell Live Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Potential) cytosol Cytosol cytosol->matrix Accumulation Driven by Mitochondrial Membrane Potential extracellular 2-di-4-ASP (Extracellular) extracellular->cytosol Passive Diffusion

Caption: The accumulation of 2-di-4-ASP in mitochondria is driven by membrane potential.

References

  • Sowmiya, M., et al. (2011). Study on intramolecular charge transfer fluorescence properties of trans-4-[4′-(N,N′-dimethylamino)styryl]pyridine: Effect of solvent and pH. Journal of Luminescence, 131(9), 1844-1852.
  • ResearchGate. (2012). Alternatives to staining mice endothelium for mitochondria using mitotrackers. Retrieved from [Link]

  • Saha, S. K., et al. (2011). Study on intramolecular charge transfer fluorescence properties of trans-4-[4 -(N,N -dimethylamino)styryl]pyridine: Effect of solvent and pH. ResearchGate. Retrieved from [Link]

  • Wallace, P. K., et al. (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. Journal of Visualized Experiments, (70), e4245.
  • ResearchGate. (2013). What different dye would be of good use to visualize mitochondrial activity, besides MitoSOX? I would like a non-Fluorescent dye if possible. Retrieved from [Link]

  • Ghosh, S., et al. (2011). Spectral Signature of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium Iodide: A Case of Negative Solvatochromism in Water. The Journal of Physical Chemistry B, 115(34), 10269–10277.
  • Royal Society of Chemistry. (n.d.). Fluorescent Styryl Pyridine-N-Oxide Probes for Imaging Lipid Droplets. Retrieved from [Link]

  • IntechOpen. (2020). Photophysical Properties of 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4H-Pyran (DCM) and Optical Sensing Applications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemoselective and Enantioselective Fluorescent Recognition of Glutamic and Aspartic Acids. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Flow Basics 2.2: Optimizing the Staining Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(dimethylamino)styryl]pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • ONI. (2019). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]

  • Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

  • PubMed. (2003). Substituted 4-[4-(dimethylamino)styryl]pyridinium salt as a fluorescent probe for cell microviscosity. Retrieved from [Link]

  • CHIMIA. (2004). 2-Styryl-pyridines and 2-(3,4-Dihydro-naphthalen-2-yl)pyridines as Potent NR1/2B Subtype Selective NMDA Receptor Antagonists. Retrieved from [Link]

  • AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Biocompare. (2018). Photobleaching in Live Cell Imaging. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence Lifetime Imaging Provides Enhanced Contrast when Imaging the Phase-Sensitive Dye di-4-ANEPPDHQ in Model Membranes and Live Cells. Retrieved from [Link]

  • Frontiers. (2021). A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence in the life sciences. Retrieved from [Link]

  • ResearchGate. (2016). How do I dissolve D-Aspartic Acid and Ala-Phe for MICs?. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Lymphoblastic-Hub.com. (2021). Asparaginase toxicity: Issues and potential solutions. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of D-Aspartic Acid and L-Aspartic Acid in Aqueous Salt Solutions from (293 to 343) K. Retrieved from [Link]

  • National Institutes of Health. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Live-cell imaging reveals impaired detoxification of lipid-derived electrophiles is a hallmark of ferroptosis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (2022). In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Signal-to-Noise Ratio of 2-[4-(Dimethylamino)styryl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to achieve a high signal-to-noise ratio (SNR) when using hemicyanine-based probes like 2-[4-(Dimethylamino)styryl]pyridine (CAS 726-37-4).

To master this dye, you must first understand its photophysical engine. This molecule features a classic "push-pull" architecture: an electron-donating dimethylamino group conjugated via a styryl bridge to an electron-accepting pyridine ring. In low-viscosity aqueous environments, the molecule undergoes rapid internal rotation upon excitation, entering a non-radiative Twisted Intramolecular Charge Transfer (TICT) state[1]. However, when the dye partitions into a viscous or hydrophobic environment (like a lipid membrane or organelle), this rotation is physically restricted. This Restriction of Intramolecular Rotation (RIR) forces the molecule to decay via a radiative Locally Excited (LE) state, resulting in intense fluorescence[2].

Understanding this causality is the key to troubleshooting your assays. Below is our comprehensive guide to maximizing the SNR of your experiments.

Part 1: Troubleshooting Guides & FAQs

Q1: My background fluorescence is unacceptably high in aqueous media. How do I reduce it? A1: High background noise with hemicyanine dyes is rarely due to the monomeric dye itself, as the TICT state quenches fluorescence in water[1]. Instead, high background is usually caused by dye aggregation . In aqueous buffers, hydrophobic dyes self-assemble into aggregates that scatter excitation light and cause false-positive signals[3].

  • The Fix: Always pre-mix your dye stock with a non-ionic surfactant like Pluronic F-127 (0.02% final concentration) before adding it to your aqueous buffer. Furthermore, implement stringent wash steps (Protocol A) to remove unbound aggregates from the extracellular space.

Q2: The fluorescence signal in my target cells is extremely weak. What is causing this? A2: If the dye has not properly partitioned into the target hydrophobic/viscous environment, it remains subject to TICT and will not fluoresce[1]. Additionally, the electron-accepting ability of the pyridine ring is highly pH-dependent. At physiological pH, the unprotonated form has a lower quantum yield compared to its protonated (pyridinium) counterpart[2].

  • The Fix: Ensure your incubation time is sufficient (15–30 minutes) for membrane partitioning. If you are targeting acidic organelles, the localized drop in pH will naturally protonate the pyridine nitrogen, drastically increasing the signal.

Q3: My signal drops rapidly during time-lapse imaging. How can I improve photostability? A3: Hemicyanine dyes can suffer from photobleaching under intense, continuous one-photon excitation, which degrades the SNR over time[3].

  • The Fix: Because hemicyanine dyes have excellent two-photon cross-sections, switching to two-photon excitation (e.g., 900–1000 nm) will limit excitation to the focal plane, drastically reducing out-of-focus photobleaching and tissue autofluorescence[3]. If restricted to one-photon confocal microscopy, lower your laser power to <5% and use a wider emission bandpass filter to collect more photons per excitation event.

Part 2: Quantitative Data on Environmental Sensitivity

To predict your expected SNR, you must account for the microenvironment of your target. The table below summarizes the photophysical response of the hemicyanine backbone across different environments, demonstrating the profound impact of viscosity on the fluorescence lifetime and quantum yield.

Solvent EnvironmentViscosity (cP)Polarity IndexRelative Quantum Yield (Φ)Fluorescence Lifetime (ps)Expected SNR Impact
Aqueous Buffer ~1.09.0< 0.01< 10High Noise (if aggregated)
Methanol 0.545.1~ 0.01~ 30Low Signal
Ethylene Glycol 16.15.4~ 0.15~ 200Moderate Signal
Glycerol / Lipid Membrane > 900~ 3.4> 0.80> 1000Maximum Signal

Data synthesized from steady-state and time-resolved fluorescence behaviors of hemicyanine derivatives[1].

Part 3: Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized methodologies.

Protocol A: Optimized Cell Staining Workflow for High-SNR Imaging

This protocol minimizes aggregation-induced background noise while maximizing target partitioning.

  • Stock Preparation: Dissolve 2-[4-(Dimethylamino)styryl]pyridine in anhydrous DMSO to create a 10 mM stock. Store in single-use aliquots at -20°C, protected from light.

  • Staining Solution Formulation: Mix 1 µL of the 10 mM stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO. Vortex thoroughly. Disperse this mixture dropwise into 2 mL of warm (37°C) Hank’s Balanced Salt Solution (HBSS) while vortexing to yield a 5 µM working solution.

  • Incubation: Aspirate culture media from the cells. Add the 5 µM staining solution and incubate at 37°C for 20 minutes.

  • Stringent Washing (Critical Step): Aspirate the staining solution. Wash the cells three times with warm HBSS, incubating for 2 minutes per wash. This removes unbound dye and aggregates, drastically reducing background noise.

  • Imaging: Image immediately using an excitation wavelength of ~450–480 nm and collect emission >550 nm.

Protocol B: Ratiometric Calibration for Viscosity/pH Sensing

Use this protocol to create a standard curve, verifying that your observed signal changes are due to environmental factors rather than dye concentration artifacts.

  • Viscosity Standards: Prepare a series of glycerol/water mixtures ranging from 0% to 99% glycerol to create a viscosity gradient (1 cP to ~950 cP).

  • Dye Loading: Add 2-[4-(Dimethylamino)styryl]pyridine to a final concentration of 2 µM in each standard.

  • Spectral Acquisition: Excite the samples at the isosbestic point (typically ~460 nm) and record the emission spectra from 500 nm to 700 nm using a spectrofluorometer.

  • Calibration Curve: Plot the log of the fluorescence intensity at the emission maximum against the log of the solvent viscosity. This should yield a linear relationship (the Förster-Hoffmann equation), validating the probe's RIR mechanism[2].

Part 4: Mechanistic & Workflow Visualizations

Photophysics GS Ground State (S0) ES Excited State (S1) GS->ES Photon Absorption TICT TICT State (Low Viscosity) ES->TICT Free Rotation LE LE / ICT State (High Viscosity) ES->LE Restricted Rotation Dark Non-Radiative Decay (Background Noise) TICT->Dark Heat Light Radiative Emission (High Signal) LE->Light Fluorescence Dark->GS Light->GS

Photophysical pathways of 2-[4-(Dimethylamino)styryl]pyridine dictating signal-to-noise ratio.

Workflow Stock 1. Stock Prep (DMSO) Stain 2. Staining Solution (+ Pluronic F-127) Stock->Stain Incubate 3. Target Incubation (Partitioning) Stain->Incubate Wash 4. Stringent Wash (Remove Unbound) Incubate->Wash Image 5. Imaging (Optimized Filters) Wash->Image

Optimized step-by-step cell staining workflow for maximizing SNR.

References
  • Comparison of Photophysical Properties of the Hemicyanine Dyes in Ionic and Nonionic Solvents.The Journal of Physical Chemistry B - ACS Publications.
  • Dual-responsive fluorescence probe for measuring HSO3- and viscosity and its application in living cells and real foods.PubMed.
  • Design and Use of Organic Voltage Sensitive Dyes.Radiology Key.

Sources

impact of pH on 2-[4-(Dimethylamino)styryl]pyridine fluorescence

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-DMASP (trans-4-[4′-(N,N′-dimethylamino)styryl]pyridine) . This guide is engineered for researchers and drug development professionals utilizing styrylpyridine derivatives as intracellular pH meters, solvatochromic probes, or photobase models.

Below, you will find a deep dive into the photophysical mechanics of 4-DMASP, self-validating experimental protocols, and a comprehensive FAQ to resolve anomalous fluorescence signals during your assays.

Core Concept: The Photobase Mechanism and Charge Transfer

To troubleshoot 4-DMASP effectively, you must understand the causality behind its fluorescence. 4-DMASP is a classic donor-acceptor system: the dimethylamino group acts as the electron donor, and the pyridine ring acts as the electron acceptor.

Upon single-photon excitation in polar media, the molecule rapidly relaxes from a Locally Excited (LE) state to a Twisted Intramolecular Charge Transfer (TICT) state. This involves the physical twisting of the donor group relative to the acceptor, generating a highly stabilized state with a massive dipole moment[1].

Crucially, 4-DMASP acts as a photobase . The basicity of the pyridine nitrogen is significantly higher in the excited state than in the ground state[1]. When the pH drops, this nitrogen protonates to form a monocation. This protonation drastically increases the electron-withdrawing power of the pyridine ring, amplifying the push-pull charge transfer and resulting in a highly red-shifted emission[1]. In protic solvents, this process is further complicated by photoinitiated Proton-Coupled Electron Transfer (PCET)[2].

Photophysical Reaction Pathway

G S0_N Neutral Ground State (S0) Weak Donor-Acceptor S1_LE Locally Excited State (LE) Non-polar emission S0_N->S1_LE hν (Excitation) S0_MC Monocation Ground State Protonated Pyridine S0_N->S0_MC +H⁺ (pH drop) S1_LE->S0_N Fluorescence S1_TICT TICT State Polar emission (Red-shifted) S1_LE->S1_TICT Polar Solvent Donor Twisting S1_MC Monocation Excited State Enhanced ICT S1_LE->S1_MC Photoinitiated PCET (Protic media) S1_TICT->S0_N Red-shifted Fluorescence S0_MC->S1_MC hν (Excitation) S1_MC->S0_MC Fluorescence (Highly Red-shifted)

Photophysical pathways of 4-DMASP showing pH-dependent protonation and TICT state formation.

Data Presentation: Environmental Impact on 4-DMASP

The following table summarizes the quantitative shifts in 4-DMASP photophysics based on solvent polarity and pH. Use this as a baseline to validate your raw spectral data.

Environment / SolventDominant SpeciesEmitting StatePeak Emission (λ_em)Quantum Yield (Φ_f) Trend
Non-polar (Cyclohexane) NeutralLE State~400 nm (Structured)High
Polar Aprotic (Acetonitrile) NeutralTICT State~500 nm (Broad)Moderate
Polar Protic (Water, pH 7.4) NeutralTICT State>520 nm (Broad)Very Low (Quenched)
Acidic Protic (Water, pH 4.0) Monocation (Pyridine-H⁺)Enhanced ICT>580 nm (Highly Red-shifted)Moderate
Highly Acidic (Water, pH < 2.0) Dication (Donor & Acceptor-H⁺)None (System disrupted)N/A (Blue-shifted Abs)Completely Quenched

Experimental Protocol: Self-Validating pH-Dependent Fluorescence Titration

To accurately map the pKa and emission shifts of 4-DMASP without introducing optical artifacts, follow this internally controlled methodology.

Objective: Measure the pH-dependent fluorescence response of 4-DMASP while eliminating inner-filter effects and Raman scattering.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mM stock solution of 4-DMASP in spectroscopic-grade acetonitrile. Causality: Acetonitrile ensures complete solvation and prevents the self-aggregation often seen when dissolving directly in aqueous buffers.

  • Buffer Series: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 10.0.

  • Sample Dilution: Dilute the stock into the buffers to a final working concentration of 5 µM . Causality: Keeping the concentration strictly below 10 µM prevents primary and secondary inner-filter effects and excimer formation, ensuring the emission is purely monomeric[3].

  • Equilibration: Incubate the samples in the dark for 15 minutes at 25°C to ensure complete protonation equilibrium.

  • Isosbestic Point Validation (Critical Control): Record UV-Vis absorption spectra for all samples. You must identify an isosbestic point (typically around 340–350 nm). Causality: The presence of a clean isosbestic point validates that the system is in a strict two-state equilibrium (Neutral ⇌ Monocation) without degradation or precipitation.

  • Excitation: Excite the samples exactly at the identified isosbestic wavelength. Causality: Exciting at the isosbestic point ensures that both the neutral and protonated species absorb light equally. Therefore, any changes in fluorescence intensity are purely a function of quantum yield and state population, not differential light absorption.

  • Emission Scanning: Record emission spectra from 400 nm to 750 nm.

  • Raman Subtraction: Run a buffer-only blank for each pH and subtract it from the corresponding sample spectra. Causality: In highly protic media where 4-DMASP quantum yield is low, the water Raman scattering peak can easily mask or distort the weak TICT emission.

Troubleshooting Guides & FAQs

Q1: Why does the fluorescence intensity of 4-DMASP drop drastically in aqueous buffers at neutral pH? A1: This is a known photophysical limitation. In highly polar and protic solvents like water, the charge-transfer state is extremely stabilized by hydrogen bonding and dipole interactions. This extreme stabilization lowers the energy gap between the excited singlet state and the ground state (or triplet states), which drastically increases the rate of non-radiative decay processes, effectively quenching the fluorescence[1].

Q2: I am titrating my solution from pH 7 down to pH 4. Why does the emission spectrum undergo a massive red shift? A2: 4-DMASP is a photobase. As the pH drops, the pyridine nitrogen protonates to form a monocation[1]. This positive charge significantly increases the electron-accepting ability of the pyridine ring. Upon excitation, the flow of charge from the dimethylamino donor to the protonated acceptor is amplified, creating a highly stabilized excited state with a massive dipole moment. This stabilization requires less energy to emit a photon, resulting in a highly red-shifted (lower energy) emission[1].

Q3: At pH < 2, my fluorescence signal disappears entirely, and the absorption spectrum blue-shifts. Is the dye degrading? A3: No, the dye is not degrading; it is forming a dication. At extremely low pH, the dimethylamino nitrogen also becomes protonated[4]. Because the lone pair on the dimethylamino nitrogen is now tied up in a bond with a proton, it can no longer act as an electron donor. This completely disrupts the donor-acceptor push-pull system, destroying the ICT mechanism and quenching the fluorescence entirely.

Q4: I observe a dual emission peak in my assay. What causes this? A4: Dual emission occurs when the solvent environment has intermediate polarity or high viscosity. In such environments, the locally excited (LE) state and the twisted intramolecular charge transfer (TICT) state are both populated and emit simultaneously[1]. The higher energy (blue) peak is the LE emission, and the lower energy (red) peak is the TICT emission. If you are working in cellular environments, dual emission often indicates that the dye is partitioning between a non-polar lipid membrane (LE emission) and the polar cytosol (TICT emission).

Q5: How does the presence of alcohols like hexafluoroisopropanol (HFIP) alter the assay? A5: Strong hydrogen-bond donors like HFIP facilitate photoinitiated Proton-Coupled Electron Transfer (PCET). In the presence of HFIP, the excited state evolves through a protonated species incredibly fast (time constant of ~2.5 ps), which will alter your transient absorption and upconversion fluorescence signatures compared to standard aqueous buffers[2].

References

  • Sowmiya, M., Tiwari, A. K., Sonu, & Saha, S. K. (2011). Study on intramolecular charge transfer fluorescence properties of trans-4-[4′-(N,N′-dimethylamino)styryl]pyridine: Effect of solvent and pH. Journal of Photochemistry and Photobiology A: Chemistry. 5

  • Excited-State Dynamics in 4-[4′(Dimethylamino)styryl]pyridine, a Photobase: Role of Photoinitiated Proton-Coupled Electron Transfer. (2023). The Journal of Physical Chemistry A - ACS Publications. 2

  • Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine: Effect of introducing a CC double bond. (2025). ResearchGate. 4

Sources

Technical Support Center: Calibration of 2-[4-(Dimethylamino)styryl]pyridine (2-DASPI) Fluorescence for Quantitative Measurements

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the use of 2-[4-(Dimethylamino)styryl]pyridine (2-DASPI) in quantitative fluorescence measurements. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful application of this versatile fluorescent probe.

Introduction to 2-DASPI and its Applications

2-[4-(Dimethylamino)styryl]pyridine, commonly known as 2-DASPI, is a fluorescent dye belonging to the styryl family. Its photophysical properties are characterized by a phenomenon known as solvatochromism, where the color of its fluorescence emission is highly sensitive to the polarity of its surrounding environment.[1] This sensitivity arises from an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting pyridinium moiety upon photoexcitation.[2][3] In non-polar environments, 2-DASPI exhibits fluorescence at shorter wavelengths (blue-shifted), while in polar environments, the emission is red-shifted to longer wavelengths.[4][5] This property makes 2-DASPI a powerful tool for probing the microenvironment of biological systems, most notably for the quantitative measurement of mitochondrial membrane potential.[6]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the calibration and use of 2-DASPI for quantitative measurements.

Question: Why am I observing a weak or no fluorescence signal from my 2-DASPI stained sample?

Answer:

A weak or absent fluorescence signal can be attributed to several factors, ranging from incorrect experimental setup to issues with the probe itself. Here's a systematic approach to troubleshooting this issue:

  • Incorrect Filter Sets/Wavelengths:

    • Causality: 2-DASPI has specific excitation and emission maxima that are solvent-dependent. Using incorrect filter sets on your microscope or settings on your spectrofluorometer will result in inefficient excitation and/or poor collection of the emitted fluorescence.

    • Solution: Verify the excitation and emission wavelengths. For example, in aqueous environments, the absorption maximum is around 452 nm.[4] However, this can shift in different cellular environments. It is recommended to perform a spectral scan to determine the optimal excitation and emission wavelengths for your specific experimental conditions.

  • Probe Degradation:

    • Causality: Like many fluorescent dyes, 2-DASPI is susceptible to photobleaching and degradation over time, especially when exposed to light or stored improperly.

    • Solution:

      • Always store the 2-DASPI stock solution in a dark, dry, and cool environment as recommended by the manufacturer.

      • Prepare fresh working solutions for each experiment.

      • Minimize the exposure of your samples to excitation light during imaging or measurements.

  • Insufficient Probe Concentration or Staining Time:

    • Causality: Inadequate concentration of the probe or insufficient incubation time can lead to low intracellular accumulation and thus a weak signal.

    • Solution: Optimize the staining protocol by performing a concentration and time-course titration. Typical starting concentrations for cellular staining are in the low micromolar range.[2] Ensure that the incubation time is sufficient for the probe to accumulate in the desired cellular compartment.

  • Fluorescence Quenching:

    • Causality: The fluorescence of 2-DASPI can be quenched by various substances in your sample or buffer. Quenching is a process that decreases the fluorescence intensity and can be either static or dynamic.[7][8][9]

    • Solution:

      • Identify potential quenchers in your experimental system. Common quenchers include molecular oxygen, heavy atoms, and certain biological molecules.[7]

      • If possible, remove or minimize the concentration of the quenching species.

      • Consider performing control experiments to quantify the extent of quenching.

Question: I am observing high background fluorescence in my samples. How can I reduce it?

Answer:

High background fluorescence can obscure the specific signal from 2-DASPI and compromise the accuracy of your quantitative measurements. Here are the likely causes and their solutions:

  • Excess Unbound Probe:

    • Causality: Insufficient washing after staining can leave a high concentration of unbound 2-DASPI in the extracellular medium, contributing to background fluorescence.

    • Solution: Implement a thorough washing step after incubation with the probe. Use a pre-warmed, appropriate buffer (e.g., PBS or HBSS) to wash the cells multiple times.

  • Autofluorescence:

    • Causality: Many biological samples, including cells and tissues, exhibit intrinsic fluorescence, known as autofluorescence. This is particularly prominent in the blue and green regions of the spectrum.

    • Solution:

      • Measure the autofluorescence of an unstained control sample using the same instrument settings. This can then be subtracted from the fluorescence of your stained samples.

      • If possible, choose excitation and emission wavelengths that minimize the contribution of autofluorescence.

  • Contaminated Reagents or Media:

    • Causality: Components in your cell culture media (e.g., phenol red, riboflavin) or other reagents can be fluorescent and contribute to the background.

    • Solution:

      • For the final washing and imaging steps, use a phenol red-free and riboflavin-free medium or buffer.

      • Check all your reagents for potential fluorescent contaminants.

Question: My calibration curve is non-linear. What could be the cause?

Answer:

A non-linear calibration curve can indicate a breakdown in the assumptions underlying the relationship between fluorescence intensity and the parameter you are measuring.

  • Inner Filter Effect:

    • Causality: At high concentrations, the fluorescent probe can absorb the excitation and/or emitted light, leading to a non-linear relationship between concentration and fluorescence intensity. This is known as the inner filter effect.

    • Solution: Work within a concentration range where the absorbance of the sample is low (typically below 0.05 at the excitation and emission wavelengths). Dilute your samples if necessary.

  • Probe Aggregation:

    • Causality: At high concentrations, 2-DASPI molecules may form aggregates, which can have different photophysical properties, including a lower fluorescence quantum yield, leading to a non-linear response.

    • Solution: Use the lowest effective concentration of the probe. Ensure that the probe is fully dissolved in the working solution.

  • Detector Saturation:

    • Causality: If the fluorescence signal is too intense, it can saturate the detector of your instrument (e.g., the photomultiplier tube of a fluorometer or the camera of a microscope).

    • Solution: Reduce the excitation intensity, lower the detector gain, or use a neutral density filter to attenuate the signal. Ensure that your signal is within the linear range of the detector.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the use of 2-DASPI for measuring membrane potential?

A1: The use of 2-DASPI for measuring membrane potential, particularly mitochondrial membrane potential, is based on its cationic nature and solvatochromic properties. As a positively charged molecule, it accumulates in compartments with a negative membrane potential, such as the mitochondrial matrix, according to the Nernst equation.[6] The extent of accumulation is proportional to the magnitude of the membrane potential. The fluorescence of the accumulated probe is then measured. While the primary readout is often fluorescence intensity, changes in the emission spectrum due to the altered microenvironment can also be utilized.[6]

Q2: How does solvent polarity affect the fluorescence of 2-DASPI?

A2: 2-DASPI exhibits positive solvatochromism.[10] This means that as the polarity of the solvent increases, the fluorescence emission spectrum shifts to longer wavelengths (a red shift).[1] This is because the excited state of the molecule has a larger dipole moment than the ground state and is therefore more stabilized by polar solvents.[11] This property is crucial for its application as an environmental probe.

Q3: What are the typical excitation and emission wavelengths for 2-DASPI?

A3: The excitation and emission maxima of 2-DASPI are highly dependent on the solvent environment. A summary of its spectral properties in different solvents is provided in the table below.

SolventDielectric ConstantExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
Cyclohexane2.02~370~430~60
Dioxane2.21~370~450~80
Tetrahydrofuran7.58~370~480~110
Acetonitrile37.5~387~520~133
Ethanol24.5~392~525~133
Methanol32.7~390~530~140
Water80.1~452~600+~150+

Note: These values are approximate and can vary depending on the specific experimental conditions. It is always recommended to perform a spectral scan in your system of interest.[2][4][5]

Q4: Can 2-DASPI be used for ratiometric measurements?

A4: While 2-DASPI is primarily used for intensity-based measurements that correlate with its accumulation, its solvatochromic shift in emission can potentially be used for ratiometric imaging. By measuring the fluorescence intensity at two different emission wavelengths (one corresponding to the emission in a non-polar environment and the other in a polar environment), a ratio can be calculated that is less susceptible to variations in probe concentration, excitation intensity, and sample thickness. However, this requires careful selection of emission filters and validation for the specific application.

Q5: What are the key considerations for data analysis and interpretation when using 2-DASPI?

A5: Proper data analysis and interpretation are crucial for obtaining meaningful results.[12][13][14][15][16] Key considerations include:

  • Background Subtraction: Always subtract the background fluorescence (from unstained cells or a region of interest without cells) from your measurements.

  • Controls: Include appropriate positive and negative controls in your experiments. For membrane potential measurements, a depolarizing agent like CCCP or FCCP can be used as a positive control to induce a loss of signal.[17][18]

  • Statistical Analysis: Perform appropriate statistical analysis to determine the significance of your results.

  • Correlation vs. Causation: Be cautious when interpreting your data. While changes in 2-DASPI fluorescence can be correlated with changes in a biological parameter, further experiments are often needed to establish a causal relationship.

Part 3: Experimental Protocols and Workflows

Protocol: Calibration of 2-DASPI for Mitochondrial Membrane Potential Measurement

This protocol provides a general framework for calibrating the fluorescence of 2-DASPI to changes in mitochondrial membrane potential using a protonophore to induce depolarization.

Materials:

  • 2-DASPI stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Valinomycin stock solution (e.g., 10 mM in DMSO)

  • Cultured cells of interest

  • Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight.

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of 2-DASPI in pre-warmed cell culture medium. The final concentration will need to be optimized for your cell type but a starting point of 1-5 µM is recommended.

  • Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the 2-DASPI staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or medium to remove any unbound probe.

  • Baseline Fluorescence Measurement:

    • Acquire baseline fluorescence images or readings from the stained cells. This represents the fluorescence of polarized mitochondria.

  • Induction of Depolarization:

    • To the same cells, add a depolarizing agent. For example, add CCCP to a final concentration of 10-50 µM.

    • Incubate for 5-10 minutes at 37°C.

  • Post-Depolarization Fluorescence Measurement:

    • Acquire fluorescence images or readings again. This represents the fluorescence of depolarized mitochondria.

  • Data Analysis:

    • Quantify the fluorescence intensity before and after the addition of the depolarizing agent. The difference in fluorescence intensity can be correlated with the change in mitochondrial membrane potential.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate and Culture Cells prep_reagents Prepare 2-DASPI and CCCP/Valinomycin Solutions stain Stain Cells with 2-DASPI prep_cells->stain prep_reagents->stain wash Wash to Remove Unbound Probe stain->wash measure1 Measure Baseline Fluorescence (Polarized) wash->measure1 depolarize Add Depolarizing Agent (e.g., CCCP) measure1->depolarize measure2 Measure Fluorescence (Depolarized) depolarize->measure2 quantify Quantify Fluorescence Intensity measure2->quantify compare Compare Pre- and Post-Depolarization Signals quantify->compare interpret Interpret Results compare->interpret

Caption: Workflow for 2-DASPI calibration.

Signaling Pathway and Logical Relationship Diagram

G cluster_cell Cellular Environment cluster_probe 2-DASPI Properties cluster_output Fluorescence Output MMP High Mitochondrial Membrane Potential (-ve) Accumulation 2-DASPI Accumulation in Mitochondria MMP->Accumulation drives PolarEnv Polar Mitochondrial Matrix Accumulation->PolarEnv localizes to Intensity Increased Fluorescence Intensity Accumulation->Intensity results in Solvato Solvatochromism PolarEnv->Solvato interacts with Cationic Cationic Nature Cationic->MMP attracts RedShift Red-Shifted Emission Solvato->RedShift causes

Caption: Principles of 2-DASPI sensing.

References

  • Current time inform
  • Loew, L. M. (1982). How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells. Biophysical Journal, 40(2), 171–176. [Link]

  • Saha, S. K., et al. (2012). Study on intramolecular charge transfer fluorescence properties of trans-4-[4 -(N,N -dimethylamino)styryl]pyridine: Effect of solvent and pH. Journal of Photochemistry and Photobiology A: Chemistry, 231(1-3), 28-36. [Link]

  • Sowmiya, M., et al. (2012). Study on intramolecular charge transfer fluorescence properties of trans-4-[4′-(N,N′-dimethylamino)styryl]pyridine: Effect of solvent and pH. Scilit. [Link]

  • Kim, H. J., & Lee, M. (2003). Absorption spectra and emission spectra of DASPI in bulk water and in an AOT reverse micelle (w ) 3). ResearchGate. [Link]

  • Ghosh, S., et al. (2011). Spectral Signature of 2-[4-(Dimethylamino)styryl]-1-methylquinolinium Iodide: A Case of Negative Solvatochromism in Water. The Journal of Physical Chemistry B, 115(34), 10285–10294. [Link]

  • Son, Y.-A., et al. (2010). Synthesis and Property of Solvatochromic Fluorophore Based on D-pi-A Molecular System: 2-[[3-cyano-4-(N-ethyl-N-(2-hydroxyethyl)amino)styryl]-5,5-dimethylfuran-2(5H)-ylidene]malononitrile Dye. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 225–229. [Link]

  • Stepko, A.S., & Lebedev-Stepanov, P.V. (2024). Structure Visualization of 4-DASPI–Cucurbituril Supramolecular Complex to Predict the Solvatochromic Shift of Absorption Spectrum. Scientific Visualization, 16(1), 29-37. [Link]

  • Riemer, J., et al. (2013). Calibration procedures for the quantitative determination of membrane potential in human cells using anionic dyes. Cytometry Part A, 83(10), 947-956. [Link]

  • Susha, A. S., et al. (2018). Fluorescent Styryl Pyridine-N-Oxide Probes for Imaging Lipid Droplets. The Royal Society of Chemistry. [Link]

  • Bosch, E., & Roses, M. (1992). Halochromism and solvatochromism of a π* probe in binary solvent mixtures. Journal of the Chemical Society, Faraday Transactions, 88(24), 3541-3546. [Link]

  • Samanta, D., & Seth, D. (2016). Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer. ACS Omega, 1(4), 656–663. [Link]

  • Pal, M., et al. (2020). Photophysical Properties of 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4H-Pyran (DCM) and Optical Sensing Applications. IntechOpen. [Link]

  • Gorea, O., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. International Journal of Molecular Sciences, 23(5), 2760. [Link]

  • Adams, D. J., & Levin, M. (2013). Optical estimation of absolute membrane potential using fluorescence lifetime imaging. eLife, 2, e00958. [Link]

  • Liptak, M. D., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules, 28(5), 2197. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching? [Link]

  • University of Basel. (n.d.). Fluorescence Quenching. [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). [Link]

  • Bestvater, F., et al. (2002). Two-photon fluorescence absorption and emission spectra of dyes relevant for cell imaging. Journal of Microscopy, 208(2), 108–115. [Link]

  • Creative Bioarray. (2025, December 28). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. [Link]

  • Friends of Cancer Research. (n.d.). OPPORTUNITIES FOR COMBINATION DRUG DEVELOPMENT: DATA SOURCES AND INNOVATIVE STRATEGIES TO. [Link]

  • The Unprofessoring. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Itri, R., & Stach-Machado, D. R. (2015). New insights on the fluorescent emission spectra of Prodan and Laurdan. Journal of Fluorescence, 25(3), 667–674. [Link]

  • Kulkarni, R. U. (2021). Tools to measure membrane potential of neurons. Current Research in Physiology, 4, 107–113. [Link]

  • Bal, R., et al. (2023). Methods used to calibrate sensors for membrane voltage imaging to measure optical signals for a series of established membrane voltage values. ResearchGate. [Link]

  • Palmer, L. M., & Stuart, G. J. (2006). Membrane Potential Changes in Dendritic Spines during Action Potentials and Synaptic Input. The Journal of Neuroscience, 26(2), 458–468. [Link]

  • iBiology. (2019, September 2). 26. Troubleshooting Experiments: Getting An Experiment “To Work” (LE: Module 5, Part 2). YouTube. [Link]

  • Airinei, A., et al. (2007). STEADY-STATE AND TIME-RESOLVED FLUORESCENCE OF LUMINOL IN DIFFERENT SOLVENT MIXTURES. Revue Roumaine de Chimie, 52(11), 1079–1085. [Link]

  • Scribd. (n.d.). Data Analysis and Interpretation Guide. [Link]

  • Brand, M. D., & Nicholls, D. G. (2025). Measuring mitochondrial membrane potential. Nature Metabolism, 7, 632–641. [Link]

  • Wang, J. (2022, August 26). How to troubleshoot laboratory experiments #shorts #ashortaday. YouTube. [Link]

  • StudyGuides.com. (2026, February 6). Data Analysis and Interpretation - Overview. [Link]

  • MDPI. (n.d.). Special Issue : Computer-Aided Drug Design and Drug Discovery, 2nd Edition. [Link]

  • Tulsani, K. (2022, February 3). What is Data Interpretation and How to Interpret Data Efficiently. Medium. [Link]

  • XtalPi. (n.d.). Explore XtalPi's Five Stages of Drug Discovery | Our Process. [Link]

  • Upperton Pharma Solutions. (2024, December 20). Drug Development Acceleration Strategies for Phase 2 Clinical Trials. [Link]

  • Dibekulu, D. (2022). An Overview of Data Analysis and Interpretations in Research. ResearchGate. [Link]

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Technical Support Center: Navigating Spectral Overlap with 2-[4-(Dimethylamino)styryl]pyridine in Multi-Color Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for researchers utilizing 2-[4-(Dimethylamino)styryl]pyridine (commonly known as DASPMI or DASPI) in complex multi-color imaging experiments. This guide is designed to provide you, the researcher, with the technical insights and practical troubleshooting strategies required to address the common challenge of spectral overlap. Our goal is to empower you to generate high-fidelity, publication-quality data.

Introduction to the Challenge: The Double-Edged Sword of 2-[4-(Dimethylamino)styryl]pyridine's Photophysics

2-[4-(Dimethylamino)styryl]pyridine is a versatile fluorescent probe often employed for its sensitivity to membrane potential and its ability to specifically stain mitochondria in living cells.[1][2][3][4] However, its broad excitation and emission spectra, while beneficial for signal brightness, present a significant hurdle in multi-color imaging experiments.[5][6] This broadness inevitably leads to spectral bleed-through, or overlap, with other commonly used fluorophores, potentially confounding data interpretation and leading to false positives.[6][7]

This guide will walk you through the causality of this issue and provide robust, field-tested protocols to mitigate and correct for spectral overlap, ensuring the integrity of your multi-color imaging data.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap, and why is it a particular problem with 2-[4-(Dimethylamino)styryl]pyridine?

A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore (e.g., 2-[4-(Dimethylamino)styryl]pyridine) extends into the detection channel of another fluorophore being used in the same experiment.[6] The broad emission profile of 2-[4-(Dimethylamino)styryl]pyridine is a key contributor to this issue.[5] For instance, while its emission maximum is in the orange-red region of the spectrum (around 560-600 nm depending on the environment), its emission tail can extend into the far-red channels, contaminating the signal from other dyes.[3][8]

Q2: I am seeing a signal in my Cy5 channel, but I'm only exciting my 2-[4-(Dimethylamino)styryl]pyridine probe. What is happening?

A2: This is a classic example of spectral bleed-through.[7] 2-[4-(Dimethylamino)styryl]pyridine, when excited, will emit photons across a range of wavelengths. Even though its peak emission is not in the Cy5 channel, a sufficient number of photons from its emission tail are being detected by the Cy5 detector, resulting in a false signal. This is especially problematic if the 2-[4-(Dimethylamino)styryl]pyridine signal is significantly brighter than the true Cy5 signal.[5]

Q3: Can I just use narrower bandpass filters to solve the problem?

A3: While optimizing your filter sets is a crucial first step, it's often not a complete solution for significant spectral overlap.[9] Narrower bandpass filters can help to isolate the peak emission of your target fluorophore, but they do so at the cost of collecting less light, which can decrease your signal-to-noise ratio.[6][9] For fluorophores with substantial spectral overlap, even the best filters may not be able to completely eliminate bleed-through.[10]

Q4: What is the difference between compensation and spectral unmixing?

A4: Both are techniques to correct for spectral overlap, but they operate on different principles.

  • Compensation is a process where the bleed-through from one fluorophore into another's channel is calculated and subtracted.[11][12] This is a common correction method in flow cytometry and is also applied in some microscopy software. It assumes a linear relationship between the amount of bleed-through and the intensity of the offending fluorophore.[13]

  • Spectral Unmixing (also known as spectral deconvolution) is a more advanced technique that is particularly useful for fluorophores with highly overlapping spectra.[10][14] Instead of just subtracting a percentage of the signal, spectral unmixing uses the full emission spectrum of each dye in the sample to mathematically separate the contribution of each fluorophore to the total signal in every pixel of the image.[9][12] This is often more accurate, especially in cases of significant overlap.[15]

Troubleshooting Guides & Protocols

Guide 1: Pre-Experiment Planning - Choosing Your Fluorophore Combinations Wisely

The most effective way to deal with spectral overlap is to minimize it from the outset.[7] Careful planning of your fluorophore panel is critical.

Workflow for Fluorophore Selection:

Caption: Fluorophore selection workflow to minimize spectral overlap with 2-[4-(Dimethylamino)styryl]pyridine.

Spectral Properties of 2-[4-(Dimethylamino)styryl]pyridine and Common Overlapping Fluorophores:

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with 2-[4-(Dimethylamino)styryl]pyridine
2-[4-(Dimethylamino)styryl]pyridine ~470-488 [3][8][16]~560-610 [3][8][17]N/A
GFP~488~509High (Excitation), Low (Emission)
RFP~555~584Moderate (Emission)
Cy5~650~670Low (Excitation), Moderate (Emission Bleed-through)
Alexa Fluor 647~650~668Low (Excitation), Moderate (Emission Bleed-through)

Note: Spectral properties can vary depending on the local environment (e.g., pH, solvent polarity).[3][16]

Guide 2: Acquiring Reference Spectra for Accurate Unmixing

Accurate spectral unmixing is entirely dependent on having a precise "spectral fingerprint" for each fluorophore in your experiment.[12][18] This requires imaging single-stained control samples.[12][19]

Protocol for Acquiring Reference Spectra:

  • Prepare Single-Stained Samples: For each fluorophore in your multi-color experiment (including 2-[4-(Dimethylamino)styryl]pyridine), prepare a separate sample stained with only that single fluorophore.

  • Use Identical Imaging Conditions: It is critical to image these single-stained samples using the exact same settings (laser power, gain, pinhole size, etc.) as you will use for your multi-color sample.

  • Acquire a Lambda Stack: Instead of using standard bandpass filters, use a spectral detector on your confocal microscope to acquire a "lambda stack." This is an image series where each slice represents a different wavelength range.[9]

  • Generate the Reference Spectrum: Your microscopy software will have a tool to generate a reference spectrum from the lambda stack of your single-stained sample. This spectrum is the "fingerprint" that the unmixing algorithm will use.[9]

Guide 3: Step-by-Step Spectral Unmixing Workflow

Once you have your reference spectra and your multi-color image (also acquired as a lambda stack), you can perform spectral unmixing.

Caption: Workflow for performing spectral unmixing.

Key Considerations for Successful Unmixing:

  • Autofluorescence: Your biological sample may have endogenous fluorescence (autofluorescence). It is highly recommended to prepare an unstained control sample and generate a reference spectrum for autofluorescence to be treated as a separate channel in your unmixing.[12]

  • Photon Counting: For quantitative accuracy, ensure your images are not saturated. Saturated pixels contain no useful spectral information and will be unmixed incorrectly.

  • Software Choice: Major microscope manufacturers (e.g., Zeiss, Leica, Nikon, Olympus) provide robust spectral unmixing software. Open-source options like ImageJ/Fiji also have plugins for this purpose.

References

  • Understanding Traditional Compensation and Spectral Unmixing Processes. Fred Hutch. [Link]

  • Unmixing and Compensation. CDN. [Link]

  • Introduction to Spectral Imaging. ZEISS Microscopy Online Campus. [Link]

  • How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells. PMC. [Link]

  • Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO. PubMed. [Link]

  • Spectral Bleed-Through Artifacts in Confocal Microscopy. Evident Scientific. [Link]

  • 2-(4-(Dimethylamino)styryl)pyridine. PubChem. [Link]

  • Fluorescence Filters: Imaging Multiple Fluorophores & Dealing with Bleed-through. iBiology. [Link]

  • Spectral Unmixing in Fluorescence Microscopy. Bitesize Bio. [Link]

  • How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells. Semantic Scholar. [Link]

  • Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy. SpringerLink. [Link]

  • Photophysical Properties of DASPMI as Revealed by Spectrally Resolved Fluorescence Decays. The Journal of Physical Chemistry B. [Link]

  • Unlocking Insights: The Vital Role of Unmixing Algorithms in Spectral Flow Cytometry. Bio-Rad. [Link]

  • Absorption spectra and emission spectra of DASPI in bulk water and in an AOT reverse micelle (w ) 3). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing 2-[4-(Dimethylamino)styryl]pyridine (DASPI) Stock Stability

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

2-[4-(Dimethylamino)styryl]pyridine (often referred to as DASPI or a related aminostyryl derivative) is a powerful solvatochromic fluorophore widely used for cellular imaging and membrane potential analysis[1]. However, its unique "push-pull" electron-donor/acceptor structure makes it highly susceptible to environmental degradation. This guide provides authoritative, field-proven methodologies to ensure the stability and reproducibility of your DASPI stock solutions.

Mechanistic Causality: Why Do Styryl Dyes Degrade?

To effectively troubleshoot DASPI, one must understand the physical chemistry driving its instability:

  • Photoisomerization: The styryl fragment (-CH=CH-) connecting the dimethylamino electron-donor to the pyridine electron-acceptor is highly sensitive to photons[2]. Exposure to ambient laboratory light induces a conformational shift from the highly fluorescent trans-isomer to the non-fluorescent cis-isomer.

  • Hydrophobic Aggregation: DASPI exhibits negligible fluorescence in aqueous media but high quantum yield in hydrophobic environments (like lipid membranes or organic solvents)[3][4]. If a DMSO stock solution absorbs atmospheric moisture, the dye molecules undergo micellar aggregation, leading to precipitation and an irreversible drop in effective concentration[5].

G DASPI DASPI (Trans-Isomer) Highly Fluorescent Light Photon Exposure (Ambient/UV Light) DASPI->Light Improper Storage Water Moisture Ingress (Aqueous Media) DASPI->Water Solvent Contamination Stable Anhydrous DMSO (-20°C, Dark) DASPI->Stable Optimal Protocol Cis Cis-Isomerization (Loss of Fluorescence) Light->Cis Photoisomerization Agg Micellar Aggregation & Precipitation Water->Agg Hydrophobic Effect

Mechanisms of DASPI degradation and the optimal stabilization pathway.

Troubleshooting Matrix

The following table summarizes quantitative and qualitative symptoms of DASPI degradation, alongside their mechanistic causes and corrective actions.

SymptomMechanistic CauseCorrective Action
Drastic drop in fluorescence Photoisomerization (trans cis) due to light exposure[2].Wrap stock vials in aluminum foil; perform all handling under low-light conditions.
Visible cloudiness / Particulates Moisture ingress causing hydrophobic aggregation[5].Use strictly anhydrous DMSO ( 99.9%); aliquot to prevent condensation from freeze-thaw cycles.
Shift in absorption maxima Halochromic shift due to pH changes or solvent polarity shift[6].Ensure DMSO is not degraded; buffer working solutions strictly to pH 7.0-8.0.
Inconsistent cellular staining Dye aggregation in aqueous culture media over time[5].Dilute stock to working concentration ( 10 µM) immediately before application (<1 hour).
Step-by-Step Methodology: Preparation & Self-Validating QC of 10 mM DASPI Stock

To guarantee trustworthiness in your assays, utilize this self-validating protocol for preparing and storing DASPI[3][6].

Materials Required:

  • Lyophilized 2-[4-(Dimethylamino)styryl]pyridine (CAS: 889-36-1 or 726-37-4)[7][8]

  • Anhydrous DMSO ( 99.9% purity, sealed under argon)

  • Amber microcentrifuge tubes

  • UV-Vis Spectrophotometer

Protocol:

  • Equilibration: Before opening, allow the sealed vial of lyophilized DASPI to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation, seeding future aggregation.

  • Reconstitution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 5 minutes until completely dissolved.

  • Aliquotting: Dispense the stock solution into single-use amber microcentrifuge tubes (e.g., 20–50 µL per tube).

    • Causality: Styryl dye stocks should undergo fewer than 5 freeze-thaw cycles to maintain integrity[9].

  • Storage: Store aliquots at -20°C, protected from light[3].

  • Self-Validating QC Step: Before critical experiments, validate the stock. Dilute a 1 µL test aliquot into 999 µL of absolute ethanol (1:1000 dilution). Measure the absorbance. The λmax​ should be approximately 377 nm[7]. A flattened peak or a significant shift indicates degradation.

Workflow Equilibrate 1. Equilibrate (Desiccator, RT) Reconstitute 2. Reconstitute (Anhydrous DMSO) Equilibrate->Reconstitute Aliquot 3. Aliquot (Amber Vials) Reconstitute->Aliquot Store 4. Store (-20°C, Dark) Aliquot->Store QC 5. QC Check (Absorbance at 377nm) Store->QC

Step-by-step workflow for the preparation and validation of DASPI stock solutions.

Frequently Asked Questions (FAQs)

Q: Why does my DASPI working solution lose fluorescence after 2 hours in PBS? A: Styryl dyes are highly lipophilic. While perfectly stable in anhydrous DMSO, once diluted into aqueous buffers like PBS, hydrophobic interactions force the dye molecules to self-assemble into non-fluorescent aggregates[4][5]. Always prepare aqueous working solutions immediately before use and complete staining within 1 hour.

Q: Can I use DMF or Ethanol instead of DMSO for the stock solution? A: Yes, DASPI is soluble in DMF and absolute ethanol[4]. However, DMSO is generally preferred for live-cell biological assays due to its superior membrane permeabilization properties and lower cellular toxicity at residual concentrations (<0.1%). If using ethanol, it must be absolute (100%); even trace water content will accelerate degradation.

Q: How many freeze-thaw cycles can a DASPI stock solution withstand? A: You should strictly limit freeze-thaw cycles to fewer than 5 (ideally, use single-use aliquots)[9]. Each temperature cycling event introduces a risk of microscopic moisture condensation into the hygroscopic DMSO. This water acts as a nucleation site for dye aggregation.

Sources

Validation & Comparative

Validation of 2-[4-(Dimethylamino)styryl]pyridine (DASPI) for Measuring Mitochondrial Membrane Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mitochondrial membrane potential ( ΔΨm​ ) is a fundamental biomarker of cellular bioenergetics, metabolic health, and early-stage apoptosis. For decades, researchers and drug development professionals have relied on lipophilic cationic dyes to monitor these dynamic changes. Among the available probes, 2-[4-(Dimethylamino)styryl]pyridine (DASPI) —and its methylated iodide salt, DASPMI —have emerged as highly sensitive, low-toxicity alternatives to traditional dyes like JC-1 and TMRE[1][2].

This guide provides an objective, data-driven comparison of DASPI against industry-standard alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for your laboratory.

Mechanistic Deep Dive: How DASPI Works

To utilize a fluorescent probe effectively, one must understand the biophysics governing its behavior. DASPI is an electrochromic styryl dye featuring a delocalized π -electron system, a positively charged pyridinium moiety, and a hydrophobic aniline moiety[3].

The Causality of Fluorescence: Unlike dyes that simply accumulate and fluoresce statically, DASPI's fluorescence is a dynamic readout of its physical environment.

  • Electrophoretic Drive: The dye easily traverses the plasma membrane ( ΔΨp​≈−70 mV) and is driven into the mitochondrial matrix by the highly negative inner mitochondrial membrane potential ( ΔΨm​≈−150 to −180 mV) according to the Nernst equation[3].

  • Torsional Dynamics (The "On/Off" Switch): In aqueous, polar environments like the cytosol, DASPI dissipates its excitation energy non-radiatively via a Twisted Intramolecular Charge Transfer (TICT) state, resulting in near-zero fluorescence[1].

  • Membrane Binding: Upon accumulating in the polarized inner mitochondrial membrane, the dye's torsional flexibility is severely restricted. This physical restriction forces the molecule into an Intramolecular Charge Transfer (ICT) state, yielding a massive quantum yield increase and bright fluorescence[1][2].

Because DASPI responds to both concentration (Nernstian accumulation) and the local electric field (electrochromism), it is uniquely suited for advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) , where changes in ΔΨm​ can be measured independently of dye concentration artifacts[2].

Mechanism DASPI DASPI / DASPMI (Extracellular) PlasmaMem Plasma Membrane (ΔΨp ≈ -70 mV) DASPI->PlasmaMem Cyto Cytosol (Polar) TICT State -> Low Fluorescence PlasmaMem->Cyto MitoInner Inner Mitochondrial Membrane (ΔΨm ≈ -150 to -180 mV) Cyto->MitoInner Electrophoretic Drive Healthy Polarized Mitochondria Restricted Torsion (ICT State) High Fluorescence Emission MitoInner->Healthy Healthy Cell Depolarized Depolarized Mitochondria (Apoptotic / Uncoupled) Low Accumulation -> Signal Loss MitoInner->Depolarized Membrane Stress

Diagram 1: Mechanistic workflow of DASPI accumulation and fluorescence activation via restricted torsion.

Comparative Analysis: DASPI vs. Alternatives

When designing a high-throughput screen or a live-cell imaging experiment, selecting the right probe is critical to avoiding false positives. Below is an objective comparison of DASPI against the most common alternatives: JC-1 and TMRE.

Why choose DASPI over JC-1?

JC-1 is famous for its ratiometric shift from green (monomer) to red (J-aggregate) upon mitochondrial polarization[4]. However, JC-1 suffers from poor aqueous solubility, leading to artifactual extracellular aggregation that mimics mitochondrial signals. Furthermore, JC-1 equilibration is notoriously slow (often >45 minutes), making it unsuitable for capturing rapid, transient metabolic shifts[5]. DASPI equilibrates rapidly and does not suffer from aggregation artifacts.

Why choose DASPI over TMRE?

TMRE is a highly reliable Nernstian dye[6]. However, at higher concentrations, TMRE undergoes severe self-quenching and exhibits high phototoxicity, which can artificially induce the very mitochondrial depolarization you are trying to measure[5][6]. DASPI exhibits significantly lower cellular toxicity ( <5×10−7 M) and superior photostability, making it ideal for long-term kinetic tracking[3].

Quantitative Performance Summary
FeatureDASPI / DASPMIJC-1TMRE / TMRM
Excitation / Emission ~435-488 nm / ~504-600 nm488 nm / 529 nm & 590 nm549 nm / 575 nm
Mechanism Electrochromic & NernstianAggregation-dependentPurely Nernstian
Response Time Fast (< 5 mins)Slow (30 - 60 mins)Fast (< 5 mins)
Phototoxicity LowModerateHigh (Generates ROS)
Best Application FLIM, Long-term live imagingEndpoint flow cytometryShort-term snapshot imaging
Major Limitation Broad emission spectrumPoor solubility, slow kineticsQuenching at high doses

Experimental Validation: Self-Validating Protocol

To ensure trustworthiness and scientific rigor, any ΔΨm​ assay must be a self-validating system . This means every plate or imaging session must include internal controls that artificially force the biological extremes: complete depolarization (baseline) and hyperpolarization (maximum signal).

Step-by-Step Methodology: Live-Cell ΔΨm​ Monitoring

Reagents Needed:

  • DASPI or DASPMI stock (1 mM in anhydrous DMSO).

  • FCCP or CCCP (Uncouplers used as positive controls for depolarization).

  • Oligomycin (ATP synthase inhibitor used as a control for hyperpolarization).

  • Live-cell imaging buffer (e.g., HBSS with Ca 2+ /Mg 2+ ).

Protocol Logic & Steps:

  • Cell Preparation: Seed cells (e.g., HeLa, HCT116) in a glass-bottom 96-well plate at 1×104 cells/well. Allow 24 hours for adherence.

  • Establish Control Windows (Causality Check):

    • Depolarized Control: Treat designated wells with 10 µM FCCP for 15 minutes. FCCP is a protonophore that collapses the proton gradient, ensuring you establish the true "zero" baseline of your assay[6].

    • Hyperpolarized Control: Treat designated wells with 5 µM Oligomycin for 30 minutes. By blocking proton reentry via ATP synthase, the membrane hyperpolarizes, establishing your maximum signal ceiling[6].

  • Dye Loading: Dilute DASPI stock in warm imaging buffer to a final concentration of 200 nM. Add directly to the cells (including control wells) and incubate for 15–30 minutes at 37°C.

    • Expert Insight: Do not wash the cells post-incubation. DASPI is an equilibrium dye; washing removes the extracellular reservoir, causing the dye to leak out of the mitochondria and artificially lowering your signal.

  • Data Acquisition:

    • For conventional fluorescence: Excite at 488 nm (Argon laser) and collect emission at 530–600 nm.

    • For FLIM (Recommended): Measure the fluorescence lifetime. Healthy mitochondria will show a multi-exponential decay with a longer mean lifetime due to restricted torsion, whereas FCCP-treated cells will show rapid decay[2].

AssayValidation Seed Seed Cells (Glass-bottom plate) Treat Test Compounds (Unknown ΔΨm effect) Seed->Treat ControlDepol FCCP Control (Forces Depolarization) Seed->ControlDepol ControlHyper Oligomycin Control (Forces Hyperpolarization) Seed->ControlHyper Stain Load DASPI (200 nM, No Wash) Treat->Stain ControlDepol->Stain ControlHyper->Stain Read Data Acquisition (FLIM / Confocal) Stain->Read Analyze Quantify ΔΨm (Normalize to Controls) Read->Analyze

Diagram 2: Self-validating assay design incorporating necessary controls to establish signal boundaries.

Conclusion

While JC-1 and TMRE remain popular due to historical precedence, their biophysical limitations—ranging from poor solubility to high phototoxicity—can compromise sensitive metabolic assays. DASPI provides a robust, low-toxicity alternative that not only measures ΔΨm​ via Nernstian accumulation but also offers a secondary, highly accurate readout via fluorescence lifetime (FLIM) based on its torsional dynamics. By integrating DASPI with the self-validating protocols outlined above, researchers can achieve highly reproducible, artifact-free mitochondrial profiling.

References

  • Ramadass, R., & Bereiter-Hahn, J. (2007). Photophysical Properties of DASPMI as Revealed by Spectrally Resolved Fluorescence Decays. The Journal of Physical Chemistry B. Available at:[Link]

  • Ramadass, R., & Bereiter-Hahn, J. (2008). How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells. Biophysical Journal (via PMC). Available at:[Link]

  • Zanieri, L., et al. (2022). High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models. International Journal of Molecular Sciences (via PMC). Available at:[Link]

Sources

cross-validation of 2-[4-(Dimethylamino)styryl]pyridine results with other methods

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 2-[4-(Dimethylamino)styryl]pyridine-Based Probes vs. Alternative Organelle & Membrane Potential Dyes

Executive Summary

In the landscape of cellular imaging and drug development, the accurate measurement of mitochondrial membrane potential ( ΔΨm​ ) and organelle microviscosity is critical for assessing cellular viability, apoptosis, and metabolic stress. 2-[4-(Dimethylamino)styryl]pyridine and its quaternized/N-oxide derivatives (e.g., DASPMI, TNO) represent a highly versatile class of push-pull fluorophores[1][2].

This guide provides a rigorous, objective cross-validation of 2-[4-(Dimethylamino)styryl]pyridine-based probes against industry-standard alternatives like Rhodamine 123 and JC-1. By detailing the underlying physical chemistry and providing self-validating experimental workflows, this document equips researchers with the causal logic necessary to select and validate the appropriate fluorescent probe for their specific assay.

Section 1: Mechanistic Grounding & Causality

To effectively cross-validate any fluorescent probe, one must first understand the physical causality driving its signal. 2-[4-(Dimethylamino)styryl]pyridine operates via two primary biophysical mechanisms:

  • Nernstian Accumulation (Electrophoretic Drive): When quaternized or protonated, the positive charge of the pyridine ring drives the dye across the inner mitochondrial membrane. Because the mitochondrial matrix maintains a highly negative resting potential (-150 to -180 mV), the cationic dye accumulates in a strict Nernstian fashion. In depolarized mitochondria (e.g., during early apoptosis), the dye fails to accumulate, resulting in a diminished signal.

  • Twisted Intramolecular Charge Transfer (TICT): The fluorescence quantum yield of styryl pyridine dyes is highly dependent on environmental microviscosity and polarity[2]. Upon excitation, the molecule undergoes a charge shift from the amino group to the pyridine ring. In low-viscosity aqueous environments, the molecule rotates around its alkene bond, dissipating energy non-radiatively (TICT state). However, when partitioned into the highly viscous, lipophilic environment of a lipid droplet or mitochondrial membrane, this rotation is physically restricted, forcing the energy to be released as bright fluorescence[1][2].

Why choose a styryl pyridine over alternatives? Unlike Rhodamine 123, which relies on slow accumulation and concentration-dependent quenching[3][4], styryl pyridine dyes act as "fast" electrochromic probes. They respond to voltage and viscosity changes in milliseconds to seconds, making them superior for real-time kinetic monitoring of transient metabolic events[2].

Section 2: Quantitative Comparison of Fluorescent Probes

The following table synthesizes the performance metrics of 2-[4-(Dimethylamino)styryl]pyridine derivatives against alternative commercial probes.

ProbePrimary TargetResponse MechanismStokes ShiftResponse SpeedClogP
2-[4-(Dimethylamino)styryl]pyridine Mitochondria / Lipid DropletsElectrochromic / TICT restrictionLarge (~100-200 nm)Fast (ms to sec)~0.9 - 5.05
Rhodamine 123 MitochondriaNernstian Accumulation / QuenchingSmall (~25 nm)Slow (Minutes)~1.5
JC-1 MitochondriaPotential-dependent J-aggregationRatiometric shiftModerate (Minutes)~4.0
DiBAC4(3) Plasma MembraneVoltage-dependent partitioningSmall (~20 nm)Slow (Minutes)~3.5

Data supported by mechanistic studies on styryl dyes, Rhodamine 123, and JC-1[1][3][5][6].

Section 3: Self-Validating Experimental Protocols

A robust experimental design must be self-validating. The following protocols use orthogonal methods to confirm that the signal observed from 2-[4-(Dimethylamino)styryl]pyridine is a true reflection of biological reality.

Protocol A: ΔΨm​ Cross-Validation vs. JC-1

Objective: Validate the electrochromic response of the styryl pyridine dye using JC-1 as a ratiometric gold standard[6].

  • Step 1: Cell Preparation. Culture A549 or HeLa cells on glass-bottom confocal dishes until 70% confluent.

    • Causality: Adherent cells provide a stable, single focal plane, preventing motion artifacts during rapid kinetic imaging.

  • Step 2: Dual Loading. Co-incubate cells with 2-[4-(Dimethylamino)styryl]pyridine (500 nM) and JC-1 (2 µM) in serum-free medium for 30 minutes at 37°C.

    • Causality: Simultaneous loading ensures both probes are subjected to the exact same basal ΔΨm​ prior to any pharmacological perturbation.

  • Step 3: Baseline Acquisition. Image using a confocal microscope. Excite the styryl dye at ~488 nm (collect emission >550 nm) and JC-1 at 488/561 nm (collect green monomers at ~530 nm and red J-aggregates at ~590 nm)[6].

  • Step 4: Pharmacological Uncoupling (The Validation Step). Inject FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) to a final concentration of 50 µM directly into the dish while recording.

    • Causality: FCCP is a potent protonophore that instantly collapses the proton gradient, depolarizing the mitochondria[6].

  • Step 5: Kinetic Analysis.

    • Expected Result: The styryl pyridine signal will exhibit rapid quenching (efflux/TICT activation) within seconds[2][7]. Concurrently, JC-1 will validate this depolarization by shifting from red J-aggregates to green monomers over several minutes[6].

Protocol B: Microviscosity & Lipid Droplet Specificity Validation

Objective: Confirm that highly lipophilic derivatives (e.g., N-oxide styryl pyridines, ClogP > 5.0) localize to lipid droplets rather than mitochondria[1][5].

  • Step 1: Co-Staining. Incubate cells with the styryl pyridine derivative (1 µM) and Nile Red (1 µM) for 20 minutes.

    • Causality: Nile Red is a well-characterized solvatochromic dye specific to intracellular lipid droplets. Complete co-localization confirms the styryl dye's target specificity[1].

  • Step 2: Solvent Polarity Titration (In Vitro). Measure the fluorescence of the styryl dye in a gradient of solvents (Water Methanol Glycerol).

    • Causality: This physically validates the TICT mechanism. The dye will show near-zero fluorescence in water (high polarity, low viscosity) but massive signal amplification in glycerol (high viscosity), proving the intracellular signal is driven by the restricted microenvironment of the lipid droplet[2].

Section 4: Visualization of the Validation Logic

The following diagram illustrates the mechanistic logic of 2-[4-(Dimethylamino)styryl]pyridine accumulation and its cross-validation against JC-1.

G A 2-[4-(Dimethylamino)styryl]pyridine (Push-Pull Fluorophore) B High ΔΨm (Healthy Mitochondria) A->B Electrophoretic Drive C Low ΔΨm (Depolarized/FCCP Treated) A->C Passive Diffusion D Nernstian Accumulation Restricted TICT = High Fluorescence B->D Signal ON E Dye Efflux Active TICT = Low Fluorescence C->E Signal OFF F Cross-Validation: JC-1 (Red J-Aggregates) D->F Validated by G Cross-Validation: JC-1 (Green Monomers) E->G Validated by

Caption: Mechanism and cross-validation logic of styryl pyridine dyes in mitochondrial imaging.

References

  • Fluorescent Styryl Pyridine-N-Oxide Probes for Imaging Lipid Droplets.
  • Photophysical Properties of DASPMI as Revealed by Spectrally Resolved Fluorescence Decays.
  • 4-[4-(Dimethylamino)styryl]pyridine | 889-36-1. Benchchem.
  • Locations in parameter space where organelle probes for lysosomes, mitochondria, nuclear chromatin and the plasma membrane fall when plotted onto a pKa.
  • Rhodamine 123 (RH-123) | Fluorescent Dye. MedChemExpress.
  • Rhodamine 123 as a probe of mitochondrial membrane potential. PubMed / NIH.
  • JC-1 Dye for Mitochondrial Membrane Potential. Thermo Fisher Scientific.

Sources

comparative analysis of 2-[4-(Dimethylamino)styryl]pyridine and Rhodamine 123

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the landscape of fluorescent probes used for cellular imaging and biophysical characterization, selecting the correct dye is paramount to avoiding experimental artifacts. This guide provides an in-depth comparative analysis of two distinct classes of fluorescent probes: Rhodamine 123 , a classic lipophilic cationic dye, and 2-[4-(Dimethylamino)styryl]pyridine , an uncharged, solvatochromic styryl dye base.

While Rhodamine 123 is the gold standard for quantifying mitochondrial membrane potential ( ΔΨm​ ) in live cells, 2-[4-(Dimethylamino)styryl]pyridine offers dynamic sensitivity to microenvironmental polarity and pH. Understanding the photophysical causality behind these probes allows researchers and drug development professionals to accurately map lipid environments, monitor proton fluxes, and screen organic cation transporter (OCT) substrates.

Photophysical & Chemical Profiling

To objectively compare performance, the fundamental chemical and photophysical properties of both probes are summarized below.

PropertyRhodamine 1232-[4-(Dimethylamino)styryl]pyridine
CAS Number 62669-70-9[1]726-37-4[2]
Molecular Weight 380.82 g/mol [1]224.30 g/mol [3]
Net Charge (pH 7.4) +1 (Cationic)[1]0 (Neutral Base)
Primary Mechanism Nernstian accumulation in mitochondria[4]Solvatochromism & TICT in lipids
Excitation / Emission 505 nm / 534 nm[5]Environment-dependent (Ex ~420 nm / Em ~500-550 nm)
Key Application ΔΨm​ quantification, OCT substrate assays[6]Lipid droplet/membrane polarity sensing

Mechanism of Action

Rhodamine 123: Nernstian Accumulation and Quenching Kinetics

Rhodamine 123 (Rh123) operates primarily as a potentiometric probe. Due to its delocalized positive charge and lipophilicity, it readily permeates cell membranes and accumulates in the mitochondrial matrix in a manner dictated by the Nernst equation[4]. Healthy mitochondria, maintaining a highly negative internal potential (-150 to -180 mV), concentrate Rh123 up to 10,000-fold compared to the cytosol.

Crucially, the concentration of Rh123 dictates its fluorescent behavior. At low concentrations (<100 nM), fluorescence is directly proportional to accumulation. However, at higher concentrations, Rh123 undergoes self-quenching due to molecular stacking. Researchers have exploited this quenching kinetic to evaluate proton flux through the F(0) channel during ATP synthesis, providing a highly sensitive measure of mitochondrial bioenergetics ()[7]. Additionally, Rh123 is a validated high-affinity substrate for organic cation transporters (OCT1 and OCT2), making it useful for drug efflux and pharmacokinetic assays ()[6].

G Rh123_Ext Rhodamine 123 (Extracellular/Cytosol) Mito_Membrane Mitochondrial Inner Membrane (High ΔΨm, -180mV) Rh123_Ext->Mito_Membrane Lipophilic Cation Mito_Matrix Mitochondrial Matrix (Accumulation & Fluorescence) Mito_Membrane->Mito_Matrix Nernstian Drive Release Rh123 Release (Fluorescence Drop) Mito_Matrix->Release CCCP CCCP Treatment (Protonophore) Depolarization Depolarization (Loss of ΔΨm) CCCP->Depolarization H+ Influx Depolarization->Release Re-equilibration

Mechanism of Rhodamine 123 mitochondrial accumulation and CCCP-induced depolarization release.

2-[4-(Dimethylamino)styryl]pyridine: Solvatochromism and Push-Pull Dynamics

Unlike the permanently charged Rh123, 2-[4-(Dimethylamino)styryl]pyridine is a neutral base ()[3]. Its molecular architecture features an electron-donating dimethylamino group conjugated via a vinyl bridge to an electron-accepting pyridine ring. This creates a strong "push-pull" dipole moment upon excitation.

In aqueous (highly polar) environments, excitation leads to a Twisted Intramolecular Charge Transfer (TICT) state. The molecule undergoes rapid intramolecular rotation around the vinyl bond, dissipating the excited state energy non-radiatively, resulting in near-zero fluorescence. However, when the dye partitions into non-polar lipid membranes, the rigid microenvironment restricts this rotation. Consequently, the TICT state is suppressed, and the molecule emits strong fluorescence with a pronounced solvatochromic shift. Furthermore, the pyridine nitrogen can be protonated in acidic microenvironments, converting the dye into a cationic species that mimics the potentiometric behavior of its methylated derivative, DASPMI.

G Base 2-[4-(Dimethylamino)styryl]pyridine (Neutral Base) Polarity Lipid Membrane Partitioning (Microenvironment Polarity) Base->Polarity Hydrophobic Interaction Protonation Low pH Environment (Protonation of Pyridine) Base->Protonation +H+ TICT Twisted Intramolecular Charge Transfer (Fluorescence Quenching in Water) Base->TICT Aqueous Media Emission Enhanced Fluorescence Emission (Solvatochromic Shift) Polarity->Emission Restricted Rotation Cation Cationic Form (Potential-Sensitive) Protonation->Cation Charge Acquisition Cation->Emission Membrane Binding

Push-pull photophysics and environmental sensitivity of 2-[4-(Dimethylamino)styryl]pyridine.

Validated Experimental Methodologies

Protocol 1: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment via Rhodamine 123

Causality Check: To ensure the fluorescence signal is genuinely reflective of ΔΨm​ and not non-specific binding, a parallel control using Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)—a protonophore that collapses the proton gradient—must be included. Without this, baseline lipophilic partitioning cannot be distinguished from active potential-driven accumulation ()[4].

Step-by-Step Workflow:

  • Cell Preparation: Seed mammalian cells in a 6-well plate and culture to 80% confluency.

  • Control Treatment: Pre-incubate the negative control wells with 10 μ M CCCP for 20 minutes at 37°C to completely depolarize mitochondria[4].

  • Dye Loading: Prepare a 50 nM to 1 μ M working solution of Rhodamine 123 in serum-free media. (Avoid concentrations >1 μ M to prevent self-quenching artifacts in steady-state assays).

  • Incubation: Aspirate media and add the Rh123 working solution. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash cells three times with warm PBS to remove unbound dye.

  • Acquisition: Analyze via flow cytometry (Excitation: 488 nm laser; Emission: 530/30 nm bandpass filter). CCCP-treated cells should exhibit a >90% reduction in median fluorescence intensity (MFI) compared to healthy cells[4].

Protocol 2: Microenvironmental Polarity Mapping using 2-[4-(Dimethylamino)styryl]pyridine

Causality Check: The transition from an aqueous to a lipidic environment triggers the suppression of the TICT state. By titrating synthetic liposomes into an aqueous dye solution, we mechanically restrict the rotation of the vinyl bond, preventing non-radiative decay and forcing the molecule to emit a strong, blue-shifted fluorescence.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 2-[4-(Dimethylamino)styryl]pyridine in DMSO to create a 1 mM stock. Prepare unilamellar liposomes (e.g., DOPC) at 10 mg/mL in HEPES buffer (pH 7.4).

  • Titration Setup: In a quartz cuvette, add 2 μ M of the dye in 2 mL of HEPES buffer.

  • Baseline Measurement: Excite at 420 nm and record the emission spectrum (450–650 nm). The baseline fluorescence will be negligible due to TICT quenching in the polar aqueous phase.

  • Lipid Partitioning: Sequentially spike in liposome suspension (e.g., 10 μ L aliquots).

  • Spectral Analysis: After each addition, record the emission spectrum. Observe the exponential increase in fluorescence intensity and the hypsochromic (blue) shift of the emission peak as the dye partitions into the hydrophobic lipid bilayer.

References

  • PubChem. "2-(4-(Dimethylamino)styryl)pyridine." National Center for Biotechnology Information. URL: [Link]

  • Baracca, A., et al. "Rhodamine 123 as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 2003. URL: [Link]

  • Jouan, E., et al. "The mitochondrial fluorescent dye rhodamine 123 is a high-affinity substrate for organic cation transporters (OCTs) 1 and 2." Fundamental & Clinical Pharmacology, 2014. URL: [Link]

Sources

Comparative Photostability of 2-[4-(Dimethylamino)styryl]pyridine and Next-Generation Styryl Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

The compound 2-[4-(Dimethylamino)styryl]pyridine (often abbreviated as 2-DASP) and its quaternized derivatives (such as DASPMI and ASP) are foundational styryl dyes widely utilized as potentiometric probes for mitochondrial and plasma membrane imaging [1]. While these lipophilic, positively charged molecules offer excellent sensitivity to transmembrane potentials, their utility in long-term, high-resolution live-cell imaging is severely bottlenecked by rapid photobleaching.

This guide objectively compares the photostability of traditional 2-DASP architectures against modern alternatives—such as ESIPT-integrated styryl dyes and cyanine-styryl hybrids. Furthermore, it establishes self-validating experimental protocols to accurately quantify photobleaching kinetics in both in vitro and live-cell environments.

Mechanistic Origins of Photobleaching in 2-DASP

To understand how to overcome the photostability limitations of 2-DASP, one must first understand the causality of its degradation.

Upon photon absorption, 2-DASP transitions to a Locally Excited (LE) state, rapidly followed by an Intramolecular Charge Transfer (ICT) state. The ICT state is responsible for the desired fluorescence emission [2]. However, in polar or low-viscosity environments, the dimethylamino donor group undergoes rapid bond rotation relative to the pyridine acceptor. This conformational shift generates a Twisted Intramolecular Charge Transfer (TICT) state [2].

The TICT state is highly problematic for photostability. It is a non-radiative "dark" state that is highly susceptible to interactions with dissolved oxygen. The energy transfer from the TICT state facilitates the generation of reactive oxygen species (ROS)—specifically superoxide radical anions and singlet oxygen. These ROS rapidly attack the methine bridge of the styryl backbone, leading to irreversible structural cleavage and fluorescence loss (photobleaching) [4].

Photophysics GS Ground State (S0) LE Locally Excited (LE) GS->LE Photon Excitation ICT ICT State (Fluorescent) LE->ICT Charge Transfer ICT->GS Emission TICT TICT State (Dark/Twisted) ICT->TICT Bond Rotation ROS Superoxide Radical Anion (ROS) TICT->ROS Energy Transfer BLEACH Photobleached Product ROS->BLEACH Oxidation

Fig 1. Photophysical pathways leading to TICT-mediated photobleaching in styryl dyes.

Comparative Photostability Data

To mitigate the rapid degradation of 2-DASP, structural tuning has led to two primary classes of highly photostable alternatives:

  • ESIPT-Styryl Hybrids: By integrating an Excited-State Intramolecular Proton Transfer (ESIPT) unit into the pyridinium styryl core, researchers have achieved massive Stokes shifts (Δλ ≈ 260 nm) [3]. This structural rigidity prevents TICT formation and diverts excited-state energy away from ROS-generating pathways, drastically improving photostability during continuous laser scanning.

  • Cyanine-Styryl Hybrids (e.g., CyIQ): By substituting the core with electron-withdrawing groups, the nucleophilicity of the dye is reduced. This makes the chromophore highly resistant to electrophilic attack by singlet oxygen and superoxide radicals, yielding exponential improvements in photostability [4].

Quantitative Performance Comparison

The following table synthesizes the photophysical stability of 2-DASP against next-generation alternatives under continuous confocal laser irradiation (60 minutes).

Dye ArchitectureRepresentative CompoundStokes Shift (nm)Photobleaching Half-Life ( t1/2​ )Fluorescence Retention (60 min)Primary Mechanism of Stability
Traditional Styryl 2-DASP / DASPMI~100 - 120 nm< 5 minutes< 15%Relies entirely on target binding (viscosity) to restrict TICT state [5].
Cyanine-Styryl CyIQ~150 nm~ 35 minutes~ 60%Reduced nucleophilicity prevents ROS-mediated methine bridge cleavage [4].
ESIPT-Styryl HBO-Pyridinium Styryl> 260 nm> 60 minutes> 85%ESIPT integration rigidifies the core, eliminating the dark TICT state [3].

Self-Validating Experimental Protocols

To objectively compare the photostability of a novel styryl dye against 2-DASP, you must utilize a self-validating assay. The following protocol outlines a rigorously controlled live-cell confocal workflow designed to isolate dye-specific photobleaching from environmental artifacts.

Protocol: Live-Cell Confocal Photostability Assay

Rationale & Causality: Measuring photobleaching in a standard cuvette often yields artificially high stability metrics because unbleached dye molecules rapidly diffuse into the focal volume to replace bleached ones. Live-cell imaging restricts this diffusion, providing a true measure of the dye's operational stability.

Step-by-Step Methodology:

  • Cell Preparation & Staining:

    • Seed HeLa or XTH2 cells in a 35 mm glass-bottom imaging dish and culture to 70% confluency.

    • Incubate cells with 500 nM of the target dye (e.g., 2-DASP) and 100 nM of a validated reference dye (e.g., MitoTracker Deep Red) for 30 minutes at 37°C.

    • Causality: The reference dye acts as an internal control. If both dyes lose signal simultaneously, the cause is likely focal drift or cell detachment, not photobleaching. This makes the system self-validating.

  • Stringent Washing:

    • Wash the cells three times with pre-warmed PBS.

    • Causality: This removes unbound dye from the extracellular space. If unbound dye remains, it will partition into the membrane during the assay, artificially masking the true photobleaching rate of the initial fluorophore population.

  • Continuous Laser Scanning:

    • Transfer the dish to a confocal microscope equipped with a stage incubator (37°C, 5% CO2).

    • Excite the dye using a 475 nm or 488 nm laser at a strictly controlled, moderate power (e.g., 2-5% maximum output) to prevent immediate detector saturation.

    • Acquire images continuously (1 frame per second) for 60 minutes.

  • Kinetic Quantification:

    • Select Regions of Interest (ROIs) strictly within the target organelle (e.g., mitochondrial matrix).

    • Causality: 2-DASP accumulation is driven by the Nernst potential [5]. Isolating the matrix ensures the measurement of the target-bound, highly fluorescent ICT state, rather than the unstable, aqueous TICT state found in the cytosol.

    • Plot the normalized fluorescence intensity ( I/I0​ ) over time to calculate the photobleaching half-life ( t1/2​ ).

AssayWorkflow Prep Co-stain with Reference Dye Wash 3x PBS Wash (Remove Free Dye) Prep->Wash Internal Control Scan Continuous Laser Scanning (60 min) Wash->Scan Prevent Diffusion Quant ROI Kinetic Quantification Scan->Quant 1 frame/sec

Fig 2. Self-validating live-cell confocal workflow for evaluating fluorophore photostability.

References

  • National Center for Biotechnology Information. "2-(4-(Dimethylamino)styryl)pyridine | C15H16N2 | CID 5376425 - PubChem." PubChem Database. Available at: [Link]

  • Sowmiya, M., et al. "Photophysical properties of DASPMI as revealed by spectrally resolved fluorescence decays." PubMed. Available at:[Link]

  • Dahal, D., et al. "NIR-emitting styryl dyes with large Stokes' shifts for imaging application: From cellular plasma membrane, mitochondria to Zebrafish neuromast." PMC. Available at:[Link]

  • Bohländer, P. R., et al. "A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging." RSC Publishing. Available at:[Link]

  • Kress, M., et al. "How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells." Semantic Scholar / PMC. Available at:[Link]

Validating 2-[4-(Dimethylamino)styryl]pyridine for Live-Cell Fluorescence Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers investigating neurodegenerative pathways and cellular bioenergetics, selecting the correct fluorescent probe is critical. 2-[4-(Dimethylamino)styryl]pyridine (CAS 726-37-4) is a highly versatile, neutral lipophilic fluorophore[1][2]. While its methylated, cationic derivatives (such as DASPMI and DASPEI) are established standards for measuring mitochondrial membrane potential[3][4], the uncharged parent compound offers unique advantages. Because it does not rely strictly on Nernstian electrophoretic accumulation, it is exceptionally well-suited for detecting intracellular hydrophobic domains, notably β -amyloid (A β ) aggregates, without being overwhelmingly sequestered by polarized mitochondria[5][6].

This guide provides an objective comparison of 2-[4-(Dimethylamino)styryl]pyridine against standard alternatives (Thioflavin T and JC-1) and outlines a self-validating experimental framework for its use in SH-SY5Y neuroblastoma cell lines.

Mechanistic Grounding: The Photophysics of Styrylpyridines

To utilize a probe effectively, one must understand the causality of its fluorescence. The styrylpyridine backbone acts as a highly sensitive environmental sensor driven by a Twisted Intramolecular Charge Transfer (TICT) mechanism[7].

In aqueous or highly polar media, the single bonds connecting the dimethylamino group and the styryl moiety undergo rapid, unrestricted rotation. Upon photon absorption, the molecule enters the TICT state, which decays non-radiatively, rendering the probe virtually non-fluorescent in water[8]. However, when the probe intercalates into lipid bilayers or binds to the hydrophobic grooves of A β fibrils, this rotation is sterically hindered. The molecule is forced to remain in a planar, Locally Excited (LE) state, resulting in a massive increase in fluorescence quantum yield and a distinct emission peak around 600 nm[7][9].

Mechanism Ground Ground State (Non-fluorescent) Excited Locally Excited (LE) State (Planar) Ground->Excited Photon Absorption (~435 nm) TICT TICT State (Twisted, Quenched) Excited->TICT Aqueous Media (Free Rotation) Emission Fluorescence Emission (~600 nm) Excited->Emission Hydrophobic Binding (Restricted Rotation) TICT->Ground Non-radiative Decay Emission->Ground Radiative Decay

Figure 1: Photophysical mechanism of 2-[4-(Dimethylamino)styryl]pyridine via TICT state modulation.

Comparative Performance Matrix

When designing an assay, 2-[4-(Dimethylamino)styryl]pyridine must be benchmarked against industry standards. The table below contrasts its performance with Thioflavin T (the gold standard for amyloid detection) and JC-1 (the standard for mitochondrial membrane potential).

Feature2-[4-(Dimethylamino)styryl]pyridineThioflavin T (ThT)JC-1 Dye
Primary Target Intracellular A β aggregates, Lipid membranesExtracellular A β fibrilsMitochondrial Membrane Potential
Cell Permeability High (Neutral, lipophilic)Low (Cationic, hydrophilic)Moderate (Cationic)
Stokes Shift Large (~150-170 nm)Small (~40 nm)Variable (Monomer vs J-aggregate)
Mechanism of Action TICT restriction / SolvatochromismRotational immobilizationPotential-dependent aggregation
Key Advantage Tracks intracellular oligomers in live cells[10]Highly specific to mature β -sheetsRatiometric quantification
Limitations Dual affinity requires strict pharmacological controlsCannot easily detect intracellular oligomersProne to artifactual aggregation; slow equilibration

Self-Validating Experimental Protocol (SH-SY5Y Cells)

To ensure scientific integrity, a staining protocol cannot simply be a list of steps; it must be a self-validating system . Because 2-[4-(Dimethylamino)styryl]pyridine can bind both lipid membranes and amyloid aggregates, we must introduce pharmacological controls to isolate the specific signal causality.

The Logic of the Controls
  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): A potent uncoupler that dissipates the mitochondrial membrane potential. If the probe acts purely like its cationic derivative (DASPMI), the signal will vanish[3][11]. If the signal persists, it confirms the neutral probe binds via lipophilicity rather than voltage.

  • A β1−42​ Pre-treatment: Induces intracellular amyloid aggregates. A shift from a diffuse cytoplasmic signal to high-intensity punctate spots confirms amyloid specificity[6].

Workflow Cell SH-SY5Y Cell Culture (80% Confluence) Group1 Control (Vehicle Only) Cell->Group1 Group2 Aβ(1-42) Treated (Amyloid Aggregation) Cell->Group2 Group3 FCCP Treated (Mitochondrial Depolarization) Cell->Group3 Stain Stain: 2-[4-(Dimethylamino)styryl]pyridine (5 µM, 30 min, 37°C) Group1->Stain Group2->Stain Group3->Stain Wash Wash (HBSS) & Confocal Imaging (Ex: 450 nm / Em: 600 nm) Stain->Wash

Figure 2: Self-validating experimental workflow for target specificity in SH-SY5Y cells.

Step-by-Step Methodology

Step 1: Cell Preparation and Pharmacological Modulation

  • Seed SH-SY5Y cells in 35 mm glass-bottom confocal dishes and culture to 80% confluence.

  • Cohort A (Control): Add equivalent vehicle (DMSO < 0.1%).

  • Cohort B (Amyloid Model): Incubate cells with 1 µM oligomeric A β1−42​ for 24 hours. Causality: This allows sufficient time for cellular internalization of the oligomers, creating the target intracellular aggregates.

  • Cohort C (Depolarization Control): Treat cells with 10 µM FCCP for 20 minutes prior to staining. Causality: Collapses the proton gradient, eliminating any electrophoretic driving force for the probe.

Step 2: Probe Incubation

  • Prepare a 5 µM working solution of 2-[4-(Dimethylamino)styryl]pyridine in pre-warmed culture media.

  • Incubate all cohorts for exactly 30 minutes at 37°C.

  • Causality: The neutral charge allows rapid plasma membrane permeation. 30 minutes ensures thermodynamic equilibrium is reached between the aqueous cytosol and hydrophobic binding sites.

Step 3: Washing

  • Wash the cells twice with warm Hank's Balanced Salt Solution (HBSS).

  • Causality: While the probe is practically non-fluorescent in water due to the TICT state, removing excess extracellular dye minimizes background light scatter and maximizes the signal-to-noise ratio.

Step 4: Confocal Imaging

  • Image using a 435-450 nm excitation laser and a 580-620 nm emission bandpass filter.

  • Causality: Utilizing the probe's massive Stokes shift (~150 nm) completely isolates the target signal from cellular autofluorescence (which typically emits in the 500-550 nm range).

Data Interpretation and Causality

Upon imaging, the readouts from the three cohorts will validate the probe's mechanism:

  • Cohort A (Control): You will observe a diffuse, moderate-intensity signal localizing to lipid-rich intracellular membranes (ER and mitochondrial networks). Because the probe is neutral, it stains based on lipophilicity, not voltage.

  • Cohort C (FCCP Treated): Unlike cationic dyes (DASPMI/JC-1) which would show a near-total loss of signal upon depolarization[3][4], 2-[4-(Dimethylamino)styryl]pyridine will retain its fluorescence. The morphological pattern may shift slightly due to mitochondrial swelling, validating that the probe is an environmental/solvatochromic sensor, not a purely potentiometric one.

  • Cohort B (A β Treated): You will observe highly intense, localized punctate structures. The restricted rotation of the styrylpyridine backbone within the rigid β -sheet grooves of the amyloid aggregates forces the molecule into the LE state, resulting in a quantum yield significantly higher than that of standard membrane binding[6][9].

By utilizing this self-validating system, researchers can confidently deploy 2-[4-(Dimethylamino)styryl]pyridine as a highly permeable, low-toxicity alternative to traditional probes for mapping intracellular amyloid pathology and generalized hydrophobic domains.

References

  • PubChem (2025). 2-(4-(Dimethylamino)styryl)pyridine | C15H16N2 | CID 5376425. National Center for Biotechnology Information. URL: [Link]

  • Jensen, K. H. R., & Rekling, J. C. (2010). Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI. Journal of Biomolecular Screening. URL: [Link]

  • Ramadass, R., & Bereiter-Hahn, J. (2008). How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells. Biophysical Journal. URL: [Link]

  • Ono, M., et al. (2007). 18F-labeled styrylpyridines as PET agents for amyloid plaque imaging. Nuclear Medicine and Biology. URL: [Link]

  • Kung, H. F., et al. (2007). Novel Styrylpyridines as Probes for SPECT Imaging of Amyloid Plaques. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Li, Y., et al. (2018). Fluorescent RET-Based Chemosensor Bearing 1,8-Naphthalimide and Styrylpyridine Chromophores. Sensors (PubMed). URL: [Link]

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Beyond Static Snapshots: A Guide to the Functional Imaging Advantages of di-4-ANEPPS Over Traditional Stains

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cellular and tissue analysis, the tools we choose dictate the questions we can answer. For decades, traditional histological and fluorescent stains have been the bedrock of biological imaging, providing invaluable, high-resolution snapshots of cellular architecture and morphology. However, as research pivots towards understanding the dynamic processes that define life—neuronal firing, cardiac rhythms, and real-time drug responses—these static methods reveal their limitations. We are no longer just asking "what is there?" but "what is it doing?".

This guide provides an in-depth comparison of 2-[4-(Dimethylamino)styryl]pyridine, more commonly known as di-4-ANEPPS , against traditional staining mainstays. We will move beyond a simple list of features to explore the fundamental mechanistic differences that empower di-4-ANEPPS to capture cellular function with millisecond precision. This resource is intended for researchers, scientists, and drug development professionals seeking to transition from structural observation to dynamic functional analysis in their experimental models.

Section 1: The di-4-ANEPPS Mechanism: Capturing Cellular Dynamics in Real-Time

Di-4-ANEPPS belongs to a class of molecules known as fast-response voltage-sensitive dyes (VSDs) or potentiometric probes.[1][2] Unlike stains that bind to specific structures, di-4-ANEPPS is a lipophilic molecule that inserts itself into the plasma membrane of living cells.[1] Its utility lies in a quantum mechanical phenomenon called electrochromism .[3]

The core principle is a voltage-dependent shift in the dye's electronic structure. The di-4-ANEPPS chromophore experiences a redistribution of electrons upon excitation with light.[4] This charge shift interacts directly with the powerful electric field across the cell membrane (~10^5 V/cm). As the transmembrane potential changes during events like an action potential, the energy required to excite the dye and the energy it releases as fluorescence are altered.[4]

Specifically:

  • Depolarization (membrane potential becomes more positive) typically causes a "blue shift" in the excitation spectrum.

  • Hyperpolarization (membrane potential becomes more negative) typically causes a "red shift."

This spectral shift is exceptionally fast, allowing the dye's fluorescence intensity to track membrane potential changes with sub-millisecond temporal resolution.[5][6] By measuring the fluorescence intensity at specific wavelengths, or the ratio of intensities at two different wavelengths, researchers can directly visualize electrical activity in real-time.[2]

cluster_membrane Plasma Membrane cluster_dye di-4-ANEPPS Mechanism Extracellular (+) Extracellular Space (Positive Potential) Membrane Lipid Bilayer Intracellular (-) Intracellular Space (Negative Potential) Depolarization Depolarization (e.g., Na+ influx) Dye di-4-ANEPPS in Membrane Depolarization->Dye Changes Electric Field Hyperpolarization Hyperpolarization (e.g., K+ efflux) Hyperpolarization->Dye Changes Electric Field FluorescenceShift Fluorescence Spectral Shift Dye->FluorescenceShift Causes

Caption: Mechanism of di-4-ANEPPS voltage sensing in the plasma membrane.

Section 2: Head-to-Head Comparison: di-4-ANEPPS vs. Traditional Stains

The advantages of di-4-ANEPPS become clear when compared directly with the tools researchers use every day. We have categorized these comparisons into three key areas.

2.1. Versus Histological Stains (e.g., Hematoxylin & Eosin)

H&E staining is the gold standard for morphological analysis in pathology and histology, revealing nuclear and cytoplasmic detail in fixed tissues.[7] The comparison here is one of function versus form.

FeatureHematoxylin & Eosin (H&E)di-4-ANEPPSAdvantage of di-4-ANEPPS
Target General morphology (nuclei, cytoplasm)Transmembrane electrical potentialFunctional Readout: Provides data on cellular activity, not just structure.
Sample Type Fixed, paraffin-embedded tissuePrimarily live cells and tissuesLive-Cell Compatibility: Enables the study of dynamic physiological processes.
Information Static structural detail, pathologyDynamic electrical activity, action potentialsTemporal Resolution: Can resolve events on a millisecond timescale.[5][6]
Application Disease diagnosis, anatomical studiesNeurotransmission, cardiotoxicity, ion channel screeningMechanistic Insight: Directly measures the functional output of excitable cells.[8][9]
2.2. Versus Fluorescent Structural Probes (e.g., DAPI, Phalloidin)

DAPI (staining the nucleus) and Phalloidin (staining F-actin) are ubiquitous fluorescent probes that label specific subcellular structures with high fidelity.[10][11] While they can be used in both fixed and sometimes live cells, their purpose remains fundamentally structural.

FeatureDAPI / Phalloidindi-4-ANEPPSAdvantage of di-4-ANEPPS
Target Specific molecules (DNA, F-actin)Transmembrane electrical potentialPhysiological Relevance: Reports on a key physiological state of the cell.
Staining Process Requires fixation and permeabilization for best results[10][11]Simple bath application to live cellsNon-Invasive: Does not require membrane permeabilization, preserving cell integrity.
Data Type Localization, morphology, cell countingWaveforms, signal propagation, frequencyQuantitative Dynamics: Allows for quantification of electrical event parameters (e.g., action potential duration).[3]
Live Imaging Photobleaching and phototoxicity limit long-term structural trackingReports on rapid, repetitive functional eventsHigh-Frequency Events: Ideal for studying repetitive firing of neurons or beating of cardiomyocytes.[12]
2.3. Versus Other Functional Dyes

This comparison is the most direct. "Slow-response" dyes, like some carbocyanines, report membrane potential changes by physically redistributing across the membrane, a process that takes seconds to minutes.[1] Di-4-ANEPPS stands out due to its rapid response mechanism.

FeatureSlow-Response Dyes (e.g., Rhodamines)di-4-ANEPPSAdvantage of di-4-ANEPPS
Mechanism Transmembrane redistributionElectrochromic shift[3]Speed: Response time is in the nanosecond-to-millisecond range, fast enough to resolve individual action potentials.[1]
Temporal Resolution Seconds to minutes< 1 millisecond[5][6]Fidelity: Accurately captures the true shape and speed of electrical signals.
Signal Linearity Often non-linear and difficult to calibrateProvides a linear measurement of membrane potential changes[1]Accuracy: Changes in fluorescence intensity are directly proportional to changes in voltage (typically ~10% per 100 mV).[2][5]
Application Measuring bulk, steady-state potential changesOptical mapping of action potential propagation, single-neuron firingHigh-Information Content: Enables detailed analysis of signal conduction and network activity.[13][14]
Section 3: Practical Application: Protocol for Optical Mapping of Cardiomyocyte Action Potentials

To illustrate its practical utility, here is a validated protocol for using di-4-ANEPPS to measure action potentials in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a key model in cardiotoxicity screening.[9]

Experimental Workflow

cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging & Analysis p1 1. Plate hiPSC-CMs on fibronectin-coated 96-well glass plates p2 2. Culture until confluent monolayer forms (3-5 days) p1->p2 s2 4. Wash cells once with warm media p2->s2 s1 3. Prepare 6 µM di-4-ANEPPS working solution in serum-free media s3 5. Incubate with dye for 1 minute at RT s2->s3 s4 6. Wash away unbound dye s3->s4 i1 7. Place plate in incubator (37°C, 5% CO2) on microscope stage s4->i1 i2 8. Excite at ~470 nm Record fluorescence at >590 nm i1->i2 i3 9. Acquire time-series data at >1 kHz i2->i3 i4 10. Analyze fluorescence trace to measure APD, upstroke velocity, etc. i3->i4

Caption: Experimental workflow for di-4-ANEPPS staining and imaging of hiPSC-CMs.

Step-by-Step Methodology
  • Cell Culture: Plate hiPSC-CMs on fibronectin-coated, 96-well glass-bottom plates. Culture cells in a humidified incubator at 37°C and 5% CO2 until a spontaneously beating, confluent monolayer is observed.[8]

    • Causality: A confluent monolayer is crucial for studying signal propagation and ensures a robust, collective electrical signal.

  • Dye Preparation: Prepare a stock solution of di-4-ANEPPS in DMSO (e.g., 2 mM).[5] Immediately before use, dilute the stock solution into a serum-free medium to a final working concentration of approximately 6 µM.[8]

    • Causality: Serum can contain components that interfere with dye loading or fluorescence. The working concentration is a balance between achieving a good signal-to-noise ratio and minimizing potential toxicity.[15]

  • Staining: Wash the cells once with warm, serum-free medium. Aspirate the medium and add the di-4-ANEPPS working solution. Incubate for 1 minute at room temperature.[8]

    • Causality: A short incubation time is sufficient for this lipophilic dye to incorporate into the membrane and minimizes internalization, which can lead to background fluorescence.[2]

  • Washout: After incubation, aspirate the dye solution and wash the cells thoroughly with fresh, warm medium to remove any unbound dye.[5][8] An incubation period of ~2 hours post-wash may be required for the dye to fully equilibrate in the membrane.[8]

    • Causality: This step is critical for reducing background noise and improving the signal-to-noise ratio.

  • Imaging: Place the plate in an environmentally controlled chamber on the microscope stage (37°C, 5% CO2). Use an appropriate filter set for imaging (e.g., excitation at 470±10 nm, emission collected at >590 nm).[8] Record the fluorescence signal from a region of interest at a high frame rate (e.g., 2 kHz) to accurately capture the action potential waveform.[8]

    • Causality: High-speed acquisition is non-negotiable for resolving the rapid upstroke and repolarization phases of a cardiac action potential.

  • Data Analysis: The resulting time-series data will show fluorescence intensity fluctuating with each beat. This optical signal is a direct proxy for the action potential. Analyze the traces to quantify key parameters like Action Potential Duration (APD), upstroke velocity, and beat rate.

    • Causality: Changes in these parameters are key indicators of pro-arrhythmic risk or drug efficacy, making this a powerful assay for drug development.[9]

Section 4: Key Advantages in Modern Research

The ability to translate electrical activity into an optical signal unlocks applications that are difficult or impossible with traditional methods.

  • High-Throughput Screening (HTS): The simple stain-and-image workflow is highly amenable to automation in 96- or 384-well plate formats. This allows for the rapid screening of compound libraries for effects on cardiac or neuronal function, a critical step in preclinical cardiotoxicity and neurotoxicity testing.[9]

  • Network-Level Neurobiology: While patch-clamping provides unparalleled detail from a single neuron, di-4-ANEPPS allows for the simultaneous measurement of membrane potential changes across large populations of neurons.[12] This is essential for understanding how neural circuits process information and how signals propagate through a network.

  • Cardiac Electrophysiology: Optical mapping with di-4-ANEPPS provides high spatiotemporal resolution of electrical wave propagation across cardiac tissue.[14] This is invaluable for studying the mechanisms of arrhythmias and for assessing the pro-arrhythmic risk of new drug candidates.[5][8]

Section 5: Considerations and Limitations

As with any technique, a senior scientist must acknowledge the constraints. While powerful, di-4-ANEPPS is not without its challenges.

  • Phototoxicity: Like many fluorescent dyes, di-4-ANEPPS can generate reactive oxygen species upon illumination, which can damage cells and alter their electrophysiology.[16] It is crucial to use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.

  • Pharmacological Side Effects: At higher concentrations or with prolonged exposure, di-4-ANEPPS has been reported to have direct effects on cardiac electrophysiology, such as slowing conduction velocity and inhibiting sodium currents.[5][6][17] Therefore, it is essential to perform control experiments and use the lowest effective dye concentration.

  • Signal-to-Noise Ratio (SNR): The change in fluorescence per 100 mV is modest (around 10%).[2][5] This necessitates a low-noise imaging setup with a sensitive camera and stable light source to achieve a high-quality signal.

Conclusion

Traditional stains provide a static, anatomical map. Di-4-ANEPPS provides the functional GPS. It transforms the cell membrane into an active reporter of physiological function, enabling researchers to observe the very language of cells: electrical impulses. Its ability to provide real-time, dynamic readouts of cellular activity in a high-throughput format makes it an indispensable tool for modern drug discovery, neurobiology, and cardiac safety assessment. By understanding its mechanism, advantages, and limitations, researchers can unlock a new dimension of functional insight that static snapshots simply cannot provide.

References
  • Hortigon-Vinagre MP, et al. (2020). The Use of Ratiometric Fluorescence Measurements of the Voltage Sensitive Dye Di-4-ANEPPS to Examine Action Potential Characteristics and Drug Effects on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Toxicological Sciences. [Link]

  • Jackson, M. B., & Scharfman, H. E. (2015). Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes. Journal of Visualized Experiments. [Link]

  • Millard, A. C., et al. (2003). Sensitivity of Second Harmonic Generation from Styryl Dyes to Transmembrane Potential. Biophysical Journal. [Link]

  • Ronzhina, M., et al. (2021). Di-4-ANEPPS Modulates Electrical Activity and Progress of Myocardial Ischemia in Rabbit Isolated Heart. Frontiers in Physiology. [Link]

  • Ramlugun, G. S., et al. (2018). High resolution optical mapping of cardiac electrophysiology in mature rodent hearts. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

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  • Sychrova, H., et al. (2019). Plasma Membrane Potential of Candida albicans Measured by Di-4-ANEPPS Fluorescence Depends on Growth Phase and Regulatory Factors. Journal of Fungi. [Link]

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  • Hortigon-Vinagre, M. P., et al. (2020). The use of voltage sensitive dye di-4-ANEPPS and video-based contractility measurements to assess drug effects on excitation-contraction coupling in human induced pluripotent stem cell-derived cardiomyocytes. Journal of Cardiovascular Pharmacology. [Link]

  • ResearchGate. (2013). A. Di-4-ANEPPS exhibited higher fluorescence emission than RH795. Scientific Diagram. [Link]

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  • Owen, D. M., et al. (2012). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. Biophysical Journal. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-[4-(Dimethylamino)styryl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-[4-(Dimethylamino)styryl]pyridine, a fluorescent styryl dye. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards.

Part 1: Hazard Profile and Immediate Safety Imperatives

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 2-[4-(Dimethylamino)styryl]pyridine, while a valuable tool in research, presents several risks that must be managed.

Toxicological Profile

Based on data for the compound and structurally similar molecules like 4-(Dimethylamino)pyridine (DMAP), the primary hazards are significant.[1][2][3][4] The GHS classification indicates it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Analogous compounds are known to be toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[1][3][4]

Environmental Hazards

As a synthetic dye, this compound poses a threat to aquatic ecosystems.[6][7][8] The release of dyes into waterways can prevent light from reaching photosynthetic aquatic life, disrupting the food chain.[9] Therefore, under no circumstances should this chemical or its solutions be disposed of down the drain .[10][11][12]

Personal Protective Equipment (PPE)

A robust defense is the first step in safety. When handling 2-[4-(Dimethylamino)styryl]pyridine in any form (solid or solution), the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation or damage.[4][11]
Skin Protection Nitrile gloves (or other chemically resistant gloves) and a lab coat.Prevents skin contact, which can cause irritation and potential toxic effects through dermal absorption.[4][11]
Respiratory Protection Use only within a certified chemical fume hood.Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[11]

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][13][14]

  • EPA (RCRA): This act establishes the framework for managing hazardous waste from "cradle to grave." For laboratories, this means waste must be properly identified, stored, labeled, and transferred to a licensed disposal facility.[15] Academic labs may operate under the flexible Subpart K regulations, which require a Laboratory Management Plan and removal of waste from the lab within twelve months.[16]

  • OSHA: OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard ensures the safety of workers handling hazardous substances.[13][17] This includes requirements for written safety plans, employee training, and emergency procedures.[17][18]

Compliance is not optional; it is a legal and ethical obligation.

Part 3: Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe and compliant disposal of 2-[4-(Dimethylamino)styryl]pyridine waste.

Step 1: Waste Characterization and Segregation

Properly characterizing the waste at the point of generation is the most critical step.

  • Solid Waste:

    • Pure Compound: Unused or expired 2-[4-(Dimethylamino)styryl]pyridine solid.

    • Contaminated Debris: Items grossly contaminated with the solid compound, such as weigh boats, spatulas, or paper towels from a spill cleanup.

  • Liquid Waste:

    • Solutions: Solutions of the compound in organic solvents (e.g., DMSO, methanol).

    • Contaminated Rinsate: Solvent used to rinse glassware that contained the compound.

Causality: Incompatible chemicals must never be mixed in the same waste container. This compound should be kept separate from strong oxidizing agents and strong acids.[11][19] Mixing incompatible waste streams can lead to dangerous chemical reactions, gas generation, or fire.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is crucial for safety.

  • Select a Compatible Container:

    • For solid waste, use a sealable, wide-mouth container made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene).

    • For liquid waste, use a sealable, airtight container designed for chemical waste (e.g., a safety can or a coated glass bottle). The container must be compatible with the solvent used.[19]

    • Ensure the container is in good condition, free from cracks or leaks.[10][20]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, the container must be labeled.[19]

    • The label must clearly state the words "HAZARDOUS WASTE" .[15][20]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[20] For example:

      • "Methanol: 99%"

      • "2-[4-(Dimethylamino)styryl]pyridine: 1%"

Step 3: On-Site Accumulation (Satellite Accumulation Area)

Waste must be accumulated safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[15][20]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][20]

  • Containment: Keep the waste container closed at all times except when adding waste.[20] Do not leave a funnel in the container.

  • Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Ensure it is segregated from incompatible materials.[10][19]

  • Capacity: Do not overfill the container. Stop filling at 90% capacity to allow for vapor expansion.[20]

Step 4: Arranging for Disposal

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed waste disposal company.

  • Request Pickup: Once the container is full (or waste is no longer being generated), complete a chemical waste pickup request form as required by your institution.

  • Transfer: Follow your institution's procedures for moving the sealed and labeled container from the SAA to the designated central accumulation area for pickup by the waste hauler.

Part 4: Disposal Decision Workflow

This diagram illustrates the decision-making process for handling waste streams containing 2-[4-(Dimethylamino)styryl]pyridine.

G A Waste Generated (2-[4-(Dimethylamino)styryl]pyridine) B Solid or Liquid? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Grossly Contaminated? (e.g., Spill Cleanup) C->E J Collect in Labeled Liquid Hazardous Waste Container (Segregate by Solvent Type) D->J F Collect in Labeled Solid Hazardous Waste Container E->F Yes G Trace Contamination? (e.g., Empty Stock Bottle) E->G No K Arrange for EH&S Pickup F->K H Triple rinse with a suitable solvent. Collect rinsate as liquid hazardous waste. G->H Yes I Deface label. Dispose of empty container in appropriate solid waste bin (e.g., glass). G->I No (Uncontaminated) H->J J->K

Caption: Decision workflow for proper waste stream management.

Part 5: Spill and Emergency Procedures

Preparedness is key to mitigating accidents.

  • Minor Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pad).[19]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside Fume Hood) or Exposure:

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your supervisor and contact your institution's emergency number or EH&S.

    • Exposure:

      • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes.[19][21]

      • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.

      • Inhalation: Move the affected person to fresh air.

    • Seek immediate medical attention after any exposure.[3][11]

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.